(5-Chloro-2-methoxypyridin-4-YL)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-chloro-2-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFAPGPPGOLJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452540 | |
| Record name | (5-Chloro-2-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475275-69-5 | |
| Record name | (5-Chloro-2-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Chloro-2-methoxypyridin-4-YL)boronic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (5-Chloro-2-methoxypyridin-4-YL)boronic acid, a key building block in modern organic synthesis and drug discovery. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
This compound is a substituted pyridine derivative containing a boronic acid functional group. This structure makes it a valuable reagent in various cross-coupling reactions.
| Property | Data | Reference |
| IUPAC Name | (5-chloro-2-methoxy-4-pyridinyl)boronic acid | |
| CAS Number | 475275-69-5 | [1] |
| Molecular Formula | C₆H₇BClNO₃ | [1][2] |
| Molecular Weight | 187.39 g/mol | [1][2] |
| Physical Form | White to Yellow Solid | |
| Purity | Typically ≥90% or ≥95% | [3] |
| Storage Temperature | Freezer | |
| InChI Key | ONFAPGPPGOLJST-UHFFFAOYSA-N | |
| Hazard Identification | Irritant | [1] |
Spectroscopic and Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹¹B NMR are essential for structural elucidation.[4] A common challenge with boronic acids is their tendency to form cyclic anhydrides (boroxines), which can result in complex or broadened NMR spectra.[4] This can often be mitigated by using a coordinating deuterated solvent like DMSO-d₆.[4]
-
Mass Spectrometry (MS) : MS is used to confirm the molecular weight and elemental composition.[4] Techniques like Electrospray Ionization (ESI) are common.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a critical technique for assessing the purity of the compound and monitoring the progress of reactions in which it is used.[4]
The following diagram illustrates a general workflow for the analytical characterization of a boronic acid.
Synthesis and Reactivity
This compound is typically synthesized through a multi-step process starting from a corresponding pyridine derivative. A common strategy involves a lithium-halogen exchange followed by borylation.
The following diagram outlines a generalized synthetic pathway for producing substituted pyridine boronic acids.
Applications in Research and Drug Development
Boronic acids are exceptionally versatile reagents in organic chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds.
-
Pharmaceutical Development : This compound serves as a crucial building block in the synthesis of complex molecules for drug discovery.[5] Boronic acids themselves are a class of compounds with significant therapeutic potential, with several FDA-approved drugs containing a boronic acid moiety.[6][7] These drugs often act as enzyme inhibitors.[6] The unique properties of the boronic acid group can enhance drug potency and improve pharmacokinetic profiles.[7]
-
Organic Synthesis : It is a key intermediate for creating complex organic frameworks through cross-coupling reactions.[5]
-
Agrochemicals and Materials Science : The ability to facilitate C-C bond formation makes it useful in developing new agrochemicals and advanced materials like polymers and coatings.[5]
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a therapeutic agent synthesized using this compound as a building block.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)
This protocol outlines a typical procedure for a Suzuki-Miyaura cross-coupling reaction using a boronic acid like this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., Aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup : To a reaction vessel, add the aryl halide, this compound, and the base.
-
Inerting : Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition : Add the degassed solvent(s) followed by the palladium catalyst under a positive pressure of the inert gas.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The workflow for this experimental protocol is visualized below.
Safety and Handling
This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]
-
Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][9] Use only in a well-ventilated area.[8][9] Wash hands and any exposed skin thoroughly after handling.[8]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store locked up.[8][9] For long-term stability, freezer storage is recommended.
-
Incompatible Materials : Avoid strong oxidizing agents, strong acids, and strong bases.[8]
-
First Aid :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[8]
-
Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
Ingestion : Rinse mouth. Call a poison center or doctor if you feel unwell.[8]
-
-
Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. (5-Chloro-2-methoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 5-chloro-2-methoxypyridin-4-yl boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 5-chloro-2-methoxypyridin-4-yl boronic acid, a valuable building block in medicinal chemistry and drug discovery. This document details a reliable synthetic route, complete with a representative experimental protocol, quantitative data, and a visual representation of the synthetic pathway.
Core Compound Data
5-Chloro-2-methoxypyridin-4-yl boronic acid is a substituted pyridylboronic acid, a class of reagents widely employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the chloro and methoxy substituents on the pyridine ring offers unique electronic properties and substitution patterns for the synthesis of complex molecules.
| Property | Value | Source |
| CAS Number | 475275-69-5 | [1] |
| Molecular Formula | C₆H₇BClNO₃ | [2] |
| Molecular Weight | 187.39 g/mol | [2] |
| Appearance | White to yellow solid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | Freezer | [1] |
Synthetic Pathway Overview
The synthesis of 5-chloro-2-methoxypyridin-4-yl boronic acid is typically achieved through a one-pot, two-step process commencing from the commercially available starting material, 5-chloro-2-methoxypyridine. The key transformation involves a directed ortho-metalation (lithiation) followed by borylation.
References
(5-Chloro-2-methoxypyridin-4-YL)boronic acid CAS number 475275-69-5
An In-depth Technical Guide to (5-Chloro-2-methoxypyridin-4-YL)boronic acid (CAS: 475275-69-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specialized heterocyclic organic compound extensively utilized as a building block in synthetic chemistry. Its structural features, including a pyridine ring substituted with chloro, methoxy, and boronic acid groups, make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its properties, synthesis, and core applications, with a focus on its role in pharmaceutical research and development. Boronic acids, in general, are recognized for their versatile reactivity, stability, and relatively low toxicity, making them key intermediates in the synthesis of complex organic molecules.[1]
Core Compound Data
Quantitative and qualitative data for this compound are summarized below. This information is critical for experimental design, safety protocols, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 475275-69-5 | [2][3][4][5] |
| Molecular Formula | C₆H₇BClNO₃ | [2][3][6] |
| Molecular Weight | 187.39 g/mol | [2][3][5][6] |
| IUPAC Name | (5-chloro-2-methoxy-4-pyridinyl)boronic acid | |
| Synonyms | 5-Chloro-2-methoxy-pyridine-4-boronic acid | [2][4] |
| Appearance | Off-white powder; White to Yellow Solid | [2] |
| Purity | ≥95% (HPLC) | [2] |
| Storage Temperature | 0-8 °C; Freezer (-20°C); 4°C | [2][3][4] |
| MDL Number | MFCD06658398 | [2][3][5] |
| PubChem ID | 11030558 | [2] |
| Hazard Information | Irritant | [5] |
Synthesis and Experimental Protocols
General Synthetic Workflow
The following diagram illustrates a representative synthetic pathway, starting from a suitable halogenated precursor, such as 4-bromo-5-chloro-2-methoxypyridine. The process involves an initial lithiation step at low temperature, followed by quenching the organolithium intermediate with a borate ester, and subsequent acidic hydrolysis to yield the final boronic acid.
Caption: General workflow for the synthesis of the title compound.
Representative Experimental Protocol: Synthesis
This protocol is a generalized procedure based on established methods for synthesizing pyridylboronic acids.[7] Researchers should optimize conditions for specific laboratory setups.
Materials:
-
4-Bromo-5-chloro-2-methoxypyridine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Triisopropyl borate (1.2 equiv)
-
Aqueous Hydrochloric Acid (e.g., 1M HCl)
-
Dry ice/acetone bath
-
Inert atmosphere setup (Argon or Nitrogen)
Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-bromo-5-chloro-2-methoxypyridine in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1-2 hours to facilitate complete lithium-halogen exchange.[7]
-
Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate dropwise. The reaction mixture is then allowed to warm slowly to room temperature and is stirred overnight.[7]
-
Hydrolysis and Work-up: Cool the mixture in an ice bath and slowly quench the reaction by adding aqueous HCl.[7] The organic solvent is typically removed under reduced pressure.
-
Isolation: Adjust the pH of the remaining aqueous layer to precipitate the boronic acid product. The solid can be collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system to achieve the desired purity (≥95%).
Applications in Drug Discovery and Organic Synthesis
This compound is a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals.[2] Its primary application is in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between the pyridine core and various aryl or heteroaryl halides.[2]
This capability is instrumental in the development of complex molecules, particularly kinase inhibitors for anti-cancer therapies.[2][8] The boronic acid functional group serves as a handle to introduce the substituted pyridine moiety into a larger molecular scaffold, which can then interact with biological targets. Boron-containing compounds have seen a significant rise in interest in medicinal chemistry, leading to several FDA-approved drugs like Bortezomib, as they can form reversible covalent bonds with protein targets.[1][9]
Context: Role in Targeting Kinase Signaling Pathways
Kinase inhibitors, often synthesized using building blocks like the title compound, function by blocking the action of protein kinases. These enzymes are critical components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. In many cancers, these pathways are dysregulated. The diagram below illustrates a simplified kinase signaling cascade and the point of intervention for a kinase inhibitor.
Caption: Simplified kinase signaling pathway and inhibitor action.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for coupling this compound with an aryl halide.
References
structural analysis of (5-Chloro-2-methoxypyridin-4-YL)boronic acid
An In-depth Technical Guide on the Structural Analysis of (5-Chloro-2-methoxypyridin-4-YL)boronic acid
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available experimental structural analysis data for this compound (CAS: 475275-69-5) is limited. This guide provides a comprehensive framework for its structural analysis by integrating general principles and data from structurally analogous compounds. All data presented for comparison should be understood as representative of similar chemical entities.
Core Compound Properties
This compound is a substituted pyridinylboronic acid. Such compounds are valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of the chloro and methoxy substituents on the pyridine ring influences the electronic properties and reactivity of the boronic acid moiety.
| Property | Value | Source |
| CAS Number | 475275-69-5 | --INVALID-LINK-- |
| Molecular Formula | C₆H₇BClNO₃ | --INVALID-LINK-- |
| Molecular Weight | 187.39 g/mol | --INVALID-LINK-- |
| IUPAC Name | (5-chloro-2-methoxy-4-pyridinyl)boronic acid | --INVALID-LINK-- |
| Physical Form | White to Yellow Solid | --INVALID-LINK-- |
| Hazard Statements | H302, H315, H319, H332, H335 | --INVALID-LINK-- |
Molecular Structure and Visualization
The chemical structure of this compound is depicted below.
Spectroscopic Analysis
Due to the lack of specific spectroscopic data for the title compound, this section provides expected spectral characteristics based on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR would be informative.
Representative ¹H NMR Data for a Related Compound: 3-bromo-5-chloro-2-methoxy-pyridine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Value | s, d, dd | 1H, 3H | Aromatic H, Methoxy H |
Note: Actual chemical shifts and coupling constants for the title compound will vary. Data for 3-bromo-5-chloro-2-methoxy-pyridine is available but specific values require access to spectral databases.[1]
Experimental Protocol: General ¹H NMR of a Pyridinylboronic Acid
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. DMSO-d₆ is often preferred for boronic acids as it can facilitate the observation of the exchangeable B(OH)₂ protons.
-
Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer. The spectrum is typically referenced to the residual solvent peak.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands for a Chloropyridine Boronic Acid Analog
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C, C=N stretch (pyridine ring) | 1400 - 1600 | Medium to Strong |
| B-O stretch | 1310 - 1380 | Strong |
| C-Cl stretch | 700 - 800 | Medium to Strong |
Note: Boronic acids can form cyclic anhydrides (boroxines), which would alter the IR spectrum, notably with the appearance of B-O-B stretching bands.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and elemental composition of a compound.
Expected Mass Spectrometry Data
For this compound (MW: 187.39), a high-resolution mass spectrometer should be able to confirm the molecular formula C₆H₇BClNO₃. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to aid ionization.
-
Instrumentation: Use a mass spectrometer with an electrospray ionization source, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the [M+H]⁺ ion or in negative ion mode to observe the [M-H]⁻ ion.
Synthesis and Structural Confirmation Workflow
A general workflow for the synthesis and structural analysis of a pyridinylboronic acid is outlined below.
A plausible synthetic route to this compound could involve the lithiation of a suitable di-substituted pyridine precursor followed by quenching with a borate ester. The synthesis of a related compound, (4-Methoxypyridin-2-YL)boronic acid, proceeds via the bromination of 4-methoxypyridine, followed by a lithium-halogen exchange and subsequent borylation.[3]
References
An In-depth Technical Guide to (5-Chloro-2-methoxypyridin-4-YL)boronic acid
This technical guide provides a comprehensive overview of (5-Chloro-2-methoxypyridin-4-YL)boronic acid, a key building block for professionals in chemical research and drug development. The document details the compound's physicochemical properties, provides representative experimental protocols for its synthesis and application, and illustrates its role within the broader context of medicinal chemistry.
Core Compound Data
This compound is a substituted pyridine derivative valuable in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its structural features—a chlorinated and methoxylated pyridine ring coupled with a reactive boronic acid moiety—make it a versatile reagent for constructing complex molecular architectures.
| Property | Value | Source |
| CAS Number | 475275-69-5 | [1] |
| Molecular Formula | C₆H₇BClNO₃ | [1][2] |
| Molecular Weight | 187.39 g/mol | [1][2] |
| IUPAC Name | (5-chloro-2-methoxy-4-pyridinyl)boronic acid | |
| InChI Key | ONFAPGPPGOLJST-UHFFFAOYSA-N | |
| Appearance | Typically a solid | [2] |
| Hazard Statements | H302, H315, H319, H332, H335 (Irritant) | [1] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of heteroarylboronic acids and their subsequent use in Suzuki-Miyaura cross-coupling reactions. These protocols are based on established procedures for structurally similar compounds and can be adapted for this compound.
Representative Synthesis of this compound
The synthesis of pyridine-based boronic acids can be challenging due to the potential for protodeboronation. A common and effective strategy involves a lithium-halogen exchange from a halogenated pyridine precursor, followed by borylation. The following protocol is adapted from established methods for similar heteroarylboronic acids[3][4].
Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert argon or nitrogen atmosphere, prepare a solution of the starting material, 4-bromo-5-chloro-2-methoxypyridine (1.0 equivalent), in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (typically 1.1 equivalents) dropwise, ensuring the internal temperature is maintained. Stir the mixture at this temperature for 1-2 hours to facilitate the complete formation of the lithiated intermediate[4].
-
Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight[4].
-
Hydrolysis and Work-up: Quench the reaction by the slow, careful addition of aqueous hydrochloric acid (1M). Remove the organic solvent under reduced pressure. Adjust the pH of the remaining aqueous layer to induce precipitation of the boronic acid product.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system.
General Protocol for Suzuki-Miyaura Cross-Coupling
This compound is an ideal coupling partner in Suzuki-Miyaura reactions to form C-C bonds, a cornerstone of modern organic synthesis for creating biaryl and heteroaryl compounds[5][6].
Methodology:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents)[5][7].
-
Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times[7].
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene) via syringe[7].
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for the required time (2-24 hours). Monitor the reaction progress using an appropriate technique such as TLC or LC-MS[5].
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and the base[5][7].
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product[5].
Application in Drug Discovery and Development
Boronic acids are recognized as privileged structural motifs in medicinal chemistry.[8] Their unique ability to form reversible covalent bonds with biological targets, such as the active site serine residues in proteases, has led to the development of successful drugs, including the proteasome inhibitor Bortezomib (Velcade®)[9][10].
The (5-Chloro-2-methoxypyridin-4-YL) moiety is also of significant interest. The methoxypyridine scaffold is frequently found in biologically active molecules, particularly in the development of kinase inhibitors.[11] Kinases are critical components of cell signaling pathways, and their dysregulation is a known cause of diseases like cancer and inflammatory disorders.[11] This boronic acid serves as a valuable building block for synthesizing libraries of novel compounds aimed at these therapeutic targets.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. (5-Chloro-2-methoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of (5-Chloro-2-methoxypyridin-4-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Chloro-2-methoxypyridin-4-YL)boronic acid is a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes a thorough understanding of its structural and analytical properties essential. This technical guide provides a framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this compound, this guide presents detailed, generalized experimental protocols and data interpretation strategies applicable to this class of compounds.
Introduction
The precise characterization of chemical reagents is a cornerstone of reproducible and reliable research in the field of drug development and materials science. This compound, with its substituted pyridine ring, offers a unique electronic and structural profile for the synthesis of novel compounds. This guide outlines the standard analytical techniques of NMR and mass spectrometry for the structural elucidation and purity assessment of this compound.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 475275-69-5 | [1] |
| Molecular Formula | C₆H₇BClNO₃ | [1] |
| Molecular Weight | 187.39 g/mol | [1] |
| Appearance | White to Yellow Solid | [1] |
| Purity | Typically ≥95% | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are critical for confirming the arrangement of protons and carbon atoms within the molecule.
A common challenge with boronic acids is their propensity to form cyclic anhydrides, known as boroxines, especially in aprotic solvents. This can lead to broadened peaks or the appearance of multiple species in the NMR spectrum. To obtain sharp, well-resolved spectra, it is often advantageous to use a coordinating deuterated solvent such as DMSO-d₆ or Methanol-d₄.
Predicted ¹H NMR Spectral Data
While specific experimental data is not publicly available, a predicted ¹H NMR spectrum can provide an estimate of the expected chemical shifts (δ) and coupling constants (J). The expected signals for the aromatic protons and the methoxy group are key identifiers.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine-H | 7.8 - 8.2 | Singlet | 1H |
| Pyridine-H | 7.0 - 7.4 | Singlet | 1H |
| Methoxy (-OCH₃) | 3.8 - 4.1 | Singlet | 3H |
| Boronic acid (-B(OH)₂) | 8.0 - 8.5 | Broad Singlet | 2H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) |
| Pyridine-C (C-O) | 160 - 165 |
| Pyridine-C (C-B) | 145 - 155 (broad) |
| Pyridine-C (C-H) | 135 - 145 |
| Pyridine-C (C-Cl) | 115 - 125 |
| Pyridine-C (C-H) | 110 - 120 |
| Methoxy (-OCH₃) | 50 - 60 |
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring NMR spectra of boronic acids:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a spectral width of 220 ppm and a longer relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight of a compound and can provide information about its elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it is also a powerful tool for assessing purity and identifying impurities.
Expected Mass Spectrometry Data
For this compound, electrospray ionization (ESI) is a suitable technique. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ can be calculated.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [C₆H₇B³⁵ClNO₃+H]⁺ | 188.02 |
| [C₆H₇B³⁷ClNO₃+H]⁺ | 190.02 |
The presence of the chlorine atom will result in a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Experimental Protocol for LC-MS
The following is a general protocol for the LC-MS analysis of boronic acids:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Dilute this stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes is a good starting point.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-400.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize for the specific instrument.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak. Examine the mass spectrum of this peak to confirm the molecular weight and isotopic pattern.
Conclusion
References
An In-depth Technical Guide to (5-Chloro-2-methoxypyridin-4-YL)boronic acid: Safety, Handling, and Synthetic Applications
This guide provides comprehensive safety information, handling procedures, and experimental protocols relevant to (5-Chloro-2-methoxypyridin-4-YL)boronic acid for researchers, scientists, and professionals in drug development.
Core Compound Data
This compound is a substituted pyridylboronic acid, a class of compounds widely utilized in organic synthesis. Its structural features, including the chloro and methoxy groups on the pyridine ring, make it a valuable building block in the construction of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The boronic acid moiety allows this compound to readily participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1]
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 475275-69-5 | [1][2][3] |
| Molecular Formula | C₆H₇BClNO₃ | [1][2] |
| Molecular Weight | 187.39 g/mol | [1][2] |
| Appearance | White to off-white or yellow solid/powder | [1][3] |
| Purity | ≥95% | [1][3][4] |
| Storage Temperature | 0-8 °C or Freezer | [1][3] |
Safety and Handling
Hazard Identification
Based on data for related compounds, this compound should be handled as a potentially hazardous substance with the following potential hazards:
-
Skin Irritation : May cause skin irritation.
-
Eye Irritation : May cause serious eye irritation.
-
Respiratory Irritation : May cause respiratory irritation if inhaled.
-
Harmful if Swallowed : Ingestion may be harmful.
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is crucial when handling this compound.
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[5][6] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.
-
Respiratory Protection : If dusts are generated, use a NIOSH/MSHA-approved respirator.
-
First Aid Measures
In case of exposure, the following first aid procedures should be followed:
-
After Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact : Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
After Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Storage and Disposal
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Some suppliers recommend refrigeration.[1][3]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction. These are adapted from established procedures for structurally similar compounds.
Hypothetical Synthesis of this compound
This two-step procedure involves the lithiation of a suitable precursor followed by borylation.
Step 1: Synthesis of a Lithiated Intermediate (Hypothetical)
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve a suitable starting material, such as 4,5-dichloro-2-methoxypyridine, in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure the complete formation of the lithiated intermediate.
Step 2: Borylation
-
To the solution of the lithiated intermediate at -78 °C, add triisopropyl borate dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the use of (5-Chloro-2-methoxypyriin-4-YL)boronic acid as a coupling partner.
-
To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired biaryl compound.
Visualizations
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
References
Substituted Methoxypyridinylboronic Acids: A Technical Review of Synthesis and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted methoxypyridinylboronic acids have emerged as pivotal building blocks in modern medicinal chemistry, primarily owing to their utility in the synthesis of complex heterocyclic molecules with significant therapeutic potential. Their unique electronic and structural features make them valuable synthons for introducing the methoxypyridine moiety, a common pharmacophore in a variety of kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive review of the synthesis, characterization, and application of these versatile reagents, with a focus on their role in drug discovery and development.
Synthesis of Substituted Methoxypyridinylboronic Acids
The synthesis of methoxypyridinylboronic acids is most commonly achieved through a directed ortho-metalation (DoM) strategy or a halogen-metal exchange followed by borylation. The choice of route is often dictated by the starting material and the desired substitution pattern on the pyridine ring.
Synthesis of (4-Methoxypyridin-2-yl)boronic Acid
A reliable two-step synthesis starting from commercially available 4-methoxypyridine is a common approach.
Step 1: Regioselective Bromination via Directed ortho-Metalation
The first step involves the regioselective bromination of 4-methoxypyridine at the C2 position. This is achieved through a directed ortho-metalation approach, where the methoxy group directs the lithiation to the adjacent position.
Experimental Protocol: Synthesis of 2-Bromo-4-methoxypyridine
-
To a solution of N,N-dimethylethanolamine (1.40 mL, 13.93 mmol) in hexanes (10 mL) at -20 °C under a nitrogen atmosphere, add n-butyllithium (11.91 mL, 2.34 M in hexanes, 27.86 mmol).
-
Stir the mixture for 30 minutes under nitrogen.
-
Add 4-methoxypyridine (0.70 mL, 6.90 mmol) dropwise. The solution will turn orange.
-
Stir the orange solution for one hour and then cool to -78 °C.
-
Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (5.40 g, 16.57 mmol) in THF (5 mL) dropwise.
-
Allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction with water at 0 °C and extract with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
The Role of Boronic Acids in Medicinal Chemistry and Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] Initially perceived with skepticism due to concerns about toxicity, this class of compounds has undergone a significant reappraisal, largely catalyzed by the clinical success of bortezomib, the first FDA-approved boronic acid-containing drug.[1][3] Their unique electronic properties, versatile reactivity, and ability to form reversible covalent bonds with biological targets have established them as privileged scaffolds in drug discovery.[4][5] This guide provides a comprehensive technical overview of the multifaceted role of boronic acids in the pharmaceutical landscape, from their fundamental mechanisms of action to their application in approved therapies and detailed experimental considerations.
Core Principles of Boronic Acid Chemistry in a Biological Context
The utility of boronic acids in medicinal chemistry stems from the unique characteristics of the boron atom. Boron's empty p-orbital imparts Lewis acidity, making it an electrophile that can readily interact with nucleophiles.[6] This fundamental property governs their primary mechanism of action as enzyme inhibitors.
Reversible Covalent Inhibition
A defining feature of boronic acids is their ability to form stable, yet reversible, covalent bonds with the hydroxyl groups of serine or threonine residues within the active sites of enzymes.[7][8] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and highly specific inhibition.[9][10] The boron atom in the boronic acid transitions from a trigonal planar geometry to a more stable tetrahedral boronate complex upon binding to the catalytic residue.[4][11] This reversibility is a key advantage, potentially reducing the risk of off-target effects and idiosyncratic toxicities associated with irreversible inhibitors.[12]
Physicochemical Properties and Drug-Likeness
Boronic acids generally exhibit favorable physicochemical properties for drug development. They are typically stable, non-toxic, and can be readily modified to optimize pharmacokinetic profiles.[1] The introduction of a boronic acid moiety can enhance the selectivity, physicochemical, and pharmacokinetic characteristics of bioactive molecules.[1] Furthermore, boronic acids are ultimately metabolized to boric acid, a naturally occurring and readily excreted compound, contributing to their favorable safety profile.[1]
Key Therapeutic Applications and Approved Drugs
The versatility of boronic acids is reflected in the diverse range of therapeutic areas where they have made a significant impact.
Oncology: Proteasome Inhibition
The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation and survival.[13][14] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, ultimately inducing programmed cell death in cancer cells.[13][15]
-
Bortezomib (Velcade®): The trailblazer in this class, bortezomib is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[13][15][16] It is a cornerstone therapy for multiple myeloma and mantle cell lymphoma.[13][16] The boron atom in bortezomib is crucial for its high-affinity binding to the catalytic site of the proteasome.[13]
-
Ixazomib (Ninlaro®): Following the success of bortezomib, ixazomib was developed as an orally bioavailable proteasome inhibitor with a similar mechanism of action.[1][17] It is also approved for the treatment of multiple myeloma.[1][3]
Infectious Diseases: β-Lactamase Inhibition
Bacterial resistance to β-lactam antibiotics, primarily mediated by β-lactamase enzymes, is a major global health threat. Boronic acids have emerged as potent inhibitors of these enzymes.
-
Vaborbactam (Vabomere®): This cyclic boronic acid is a β-lactamase inhibitor used in combination with the carbapenem antibiotic meropenem.[1][3] Vaborbactam effectively inhibits a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs), restoring the activity of the partner antibiotic.[9]
Inflammatory Diseases: Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation.[18] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[18][19][20]
-
Crisaborole (Eucrisa®): A non-steroidal topical treatment for mild-to-moderate atopic dermatitis, crisaborole is a benzoxaborole that inhibits PDE4.[20][21][22] By blocking PDE4, crisaborole reduces the inflammation and itching associated with eczema.[18][21]
Quantitative Data on Boronic Acid Inhibitors
The potency of boronic acid inhibitors is typically quantified by their inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for representative boronic acid drugs and experimental compounds.
| Drug | Target Enzyme | Disease Area | Ki Value | IC50 Value |
| Bortezomib | 20S Proteasome (chymotrypsin-like site) | Multiple Myeloma | 0.6 nM | 7.05 nM[1] |
| Vaborbactam | Class A and C β-Lactamases | Bacterial Infections | KPC-2: 96 nM | - |
| Crisaborole | Phosphodiesterase 4B (PDE4B) | Atopic Dermatitis | - | 490 nM |
| Talabostat (PT-100) | Dipeptidyl Peptidases (DPP) / Fibroblast Activation Protein-alpha (FAP) | Cancer | - | - |
| Compound 15 (dipeptide boronic acid) | 20S Proteasome | Cancer | - | 4.60 nM[1] |
| Compound 70 (triazole derivative) | Class C β-Lactamases | Bacterial Infections | 0.004 µM[17] | - |
| Compound 71 (triazole derivative) | Class C β-Lactamases | Bacterial Infections | 0.008 µM[17] | - |
| WLS6a (N-terminal peptide boronic acid) | hClpXP Serine Protease | - | - | 29 µM[8] |
| MG262 (C-terminal peptidyl boronic acid) | hClpXP Serine Protease | - | - | ~40 µM[8] |
| Human Neutrophil Elastase Inhibitor 14 | Human Neutrophil Elastase (HNE) | - | - | 1.1 µM[23] |
| Human Neutrophil Elastase Inhibitor 15 | Human Neutrophil Elastase (HNE) | - | - | 1.9 µM[23] |
Note: Ki and IC50 values can vary depending on the specific assay conditions and the enzyme source.
Experimental Protocols
General Protocol for Enzyme Inhibition Assay (e.g., Serine Protease)
This protocol provides a general framework for determining the inhibitory activity of a boronic acid compound against a serine protease.
Materials:
-
Purified serine protease
-
Boronic acid inhibitor stock solution (in DMSO)
-
Chromogenic or fluorogenic substrate specific for the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified serine protease to the desired working concentration in assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the boronic acid inhibitor in assay buffer. Include a vehicle control (DMSO in assay buffer).
-
Incubation: In a 96-well microplate, add a fixed volume of the enzyme solution to each well. Then, add an equal volume of the diluted inhibitor solutions or vehicle control to the respective wells.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.
-
Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic equation).
-
To determine the Ki value, perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using appropriate models (e.g., Michaelis-Menten kinetics with competitive inhibition).
-
General Protocol for Cell-Based Assay (e.g., Cancer Cell Proliferation)
This protocol outlines a general method for assessing the effect of a boronic acid compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., multiple myeloma cell line for bortezomib)
-
Complete cell culture medium
-
Boronic acid compound stock solution (in sterile DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the boronic acid compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound or a vehicle control.
-
Incubation: Incubate the treated cells for a specific duration (e.g., 24, 48, or 72 hours) in the CO2 incubator.
-
Proliferation Assay: At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for the time specified in the reagent protocol to allow for color or luminescence development.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Molecular Interactions and Workflows
Signaling Pathway of Bortezomib in Multiple Myeloma
Caption: Mechanism of action of Bortezomib in inducing apoptosis in multiple myeloma cells.
Experimental Workflow for Boronic Acid Inhibitor Screening
Caption: A typical workflow for the discovery and development of boronic acid-based inhibitors.
Conclusion and Future Directions
Boronic acids have firmly established their place in the medicinal chemist's toolbox. Their unique ability to form reversible covalent bonds with key enzymatic targets has led to the development of transformative therapies for cancer, infectious diseases, and inflammatory conditions. The continued exploration of boronic acid chemistry, including the development of novel scaffolds and the application of innovative synthetic methodologies, promises to unlock new therapeutic opportunities.[12][24] As our understanding of the biological roles of various enzymes deepens, the rational design of next-generation boronic acid-based drugs will undoubtedly play a pivotal role in addressing unmet medical needs. The journey of boronic acids from a chemical curiosity to a validated drug class serves as a powerful testament to the value of fundamental chemical research in advancing human health.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Bortezomib - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 15. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 19. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 20. Crisaborole - Wikipedia [en.wikipedia.org]
- 21. nationaleczema.org [nationaleczema.org]
- 22. dermnetnz.org [dermnetnz.org]
- 23. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sciencedaily.com [sciencedaily.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of (5-Chloro-2-methoxypyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.[3] (5-Chloro-2-methoxypyridin-4-yl)boronic acid is a valuable building block, offering a substituted pyridine core for the development of novel therapeutic agents.
These application notes provide a detailed protocol for the Suzuki coupling of this compound with various aryl and heteroaryl halides. The protocol is based on established methods for similar pyridylboronic acids and is intended to serve as a starting point for reaction optimization.[4][5]
Principle of the Reaction
The Suzuki coupling reaction involves a catalytic cycle with a palladium(0) complex. The key steps are the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][3]
Materials and Methods
Reagents and Solvents
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvents (e.g., 1,4-dioxane, toluene, DMF, and water)
-
Ethyl acetate (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath with a temperature controller
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Suzuki Coupling with an Aryl Bromide
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe.[3]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Characterization: Characterize the purified product by NMR and MS.
Protocol 2: Microwave-Assisted Suzuki Coupling
For challenging substrates or to accelerate the reaction, microwave-assisted heating can be employed.
-
Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).[6]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., DMF or 1,4-dioxane/water).
-
Microwave Reaction: Place the vessel in a microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[6]
-
Work-up and Purification: Follow steps 7-9 from Protocol 1.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of pyridylboronic acids with various aryl halides, which can be used as a starting point for the optimization of reactions with this compound.
| Aryl Halide (Coupling Partner) | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 1-2 | >90 | [7] |
| 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 8 | 86 | [8] |
| 3-Chloropyridine | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | >75 | [5] |
| 2-Chloro-m-xylene | Pd(OAc)₂ (0.25) / Ligand 1 (0.5) | K₃PO₄ (3) | Dioxane | 100 | 12 | 77 | [9] |
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective for less reactive aryl chlorides.[5][10] Varying the base (e.g., from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃) and solvent system can also improve yields.[11]
-
Protodeboronation: Pyridylboronic acids can be susceptible to protodeboronation (cleavage of the C-B bond).[11] Using anhydrous solvents and milder bases, or employing more stable boronic acid derivatives like pinacol esters, can mitigate this side reaction.[11][12]
-
Homocoupling: The formation of bipyridyl or biaryl impurities can occur, often due to the presence of oxygen. Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere throughout the reaction is crucial to minimize this side product.[11]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application of (5-Chloro-2-methoxypyridin-4-YL)boronic Acid in Kinase Inhibitor Synthesis: A Detailed Overview
Introduction
(5-Chloro-2-methoxypyridin-4-YL)boronic acid is a specialized chemical reagent that holds significant potential in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The unique structural features of this compound make it a valuable building block for the creation of novel kinase inhibitors with high potency and selectivity.
While direct and extensive literature on the application of this compound is not widely available, its utility can be inferred from the well-documented applications of structurally similar pyridine-based boronic acids in kinase inhibitor synthesis. This document will provide a detailed overview of the potential applications, relevant signaling pathways, and generalized experimental protocols based on the established chemistry of related compounds.
Key Applications in Kinase Inhibitor Synthesis
The primary application of pyridine-based boronic acids, such as this compound, in medicinal chemistry is as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful and versatile method for forming carbon-carbon bonds, which are essential for constructing the core scaffolds of many kinase inhibitors.
The "5-chloro-2-methoxypyridine" moiety can be incorporated into a larger molecule to interact with the ATP-binding pocket of a target kinase. The pyridine nitrogen can act as a hydrogen bond acceptor, while the methoxy group can form additional hydrogen bonds or hydrophobic interactions. The chlorine atom can serve to modulate the electronic properties of the ring and can also engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
Targeted Signaling Pathways
Kinase inhibitors developed using building blocks like this compound can be designed to target a wide range of signaling pathways implicated in disease. One of the most critical pathways in immunology and oncology is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.
JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a principal signal transduction cascade for a wide array of cytokines and growth factors. It plays a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. Aberrant JAK-STAT signaling is associated with various cancers and inflammatory diseases.
Caption: JAK-STAT signaling pathway and the point of inhibition.
Experimental Protocols
The following are generalized protocols for the synthesis of kinase inhibitors using a pyridyl boronic acid via the Suzuki-Miyaura cross-coupling reaction. These protocols can be adapted for this compound.
General Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
Objective: To synthesize a biaryl compound, a common core structure for kinase inhibitors, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.01-0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Quantitative Data
The following table summarizes representative biological activity data for a kinase inhibitor synthesized using a similar pyridine-based building block. This data is provided to illustrate the type of quantitative information that is critical in the evaluation of newly synthesized kinase inhibitors.
| Kinase Target | Inhibitor Concentration (nM) | % Inhibition | IC₅₀ (nM) |
| JAK1 | 10 | 95 | 2.5 |
| JAK2 | 10 | 92 | 3.1 |
| JAK3 | 10 | 85 | 8.7 |
| TYK2 | 10 | 78 | 15.2 |
Note: The data presented above is illustrative and not specific to an inhibitor synthesized from this compound, as such data is not publicly available.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel kinase inhibitors. Its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular scaffolds designed to target specific kinases with high potency and selectivity. The protocols and conceptual frameworks provided herein, based on the established chemistry of analogous compounds, offer a solid foundation for researchers and drug development professionals to explore the full potential of this and related reagents in the discovery of next-generation kinase inhibitors. As with any synthetic endeavor, optimization of reaction conditions for specific substrates is crucial for achieving the best results.
Application Notes and Protocols for C-C Bond Formation with (5-Chloro-2-methoxypyridin-4-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (5-Chloro-2-methoxypyridin-4-yl)boronic acid in carbon-carbon bond formation, specifically through the Suzuki-Miyaura cross-coupling reaction. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The protocols provided herein are based on established methods for structurally similar pyridylboronic acids and serve as a robust starting point for reaction optimization.
Core Concepts: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Data Presentation: Typical Reaction Conditions
The selection of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. The following table summarizes common conditions used for the coupling of pyridylboronic acids with aryl halides. These conditions can be adapted and optimized for reactions involving this compound.
| Catalyst | Ligand (if applicable) | Base | Solvent System | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ | - | K₂CO₃, Na₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | 80-110 | 60-95 |
| Pd(OAc)₂ | PPh₃, PCy₃, SPhos, XPhos | K₃PO₄, K₂CO₃ | 1,4-Dioxane, Toluene, THF | Room Temp - 120 | 70-98 |
| PdCl₂(dppf) | - | K₂CO₃, CsF | 1,4-Dioxane, DMF | 80-100 | 65-90 |
| Pd₂(dba)₃ | P(t-Bu)₃, SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Toluene, THF, 1,4-Dioxane | Room Temp - 110 | 75-99 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Note: These protocols are based on procedures for structurally similar compounds and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (typically 4-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid reaction optimization and synthesis, microwave irradiation can be employed.
Materials:
-
This compound (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Microwave vial
Procedure:
-
In a microwave vial, combine the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of Substituted Pyridylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of substituted pyridylboronic acids with (hetero)aryl halides, a crucial transformation for drug discovery and development.[5]
Introduction
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., boronic acid or ester) with a halide or triflate.[1][2] The reaction is valued for its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing reagents.[6][7] Pyridylboronic acids are particularly important building blocks, as the pyridine moiety is a key component in numerous biologically active molecules.[8] However, the cross-coupling of pyridylboronic acids, especially 2-substituted pyridines, presents unique challenges.[8][9]
Challenges in Suzuki Coupling with Pyridylboronic Acids
Several factors can complicate the Suzuki-Miyaura coupling of pyridylboronic acids:
-
Slow Transmetallation: Electron-deficient heteroarylboronic acids, such as those derived from pyridine, can exhibit a slow rate of transmetallation onto the palladium center.[8]
-
Protodeboronation: Pyridylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[6][8]
-
Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[6]
-
Steric Hindrance: Ortho-substituted pyridylboronic acids or aryl halides can sterically hinder the reaction, slowing down both the transmetallation and reductive elimination steps.[10]
-
Poor Solubility: Highly polar heterocyclic compounds may have poor solubility in common organic solvents used for Suzuki reactions.[6]
-
Stability of Boronic Acids: Pyridylboronic acids can be unstable and difficult to purify.[4] They can sometimes be converted to more stable derivatives, such as pinacol esters or diethanolamine adducts, for easier handling and use in coupling reactions.[8][11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Substituted Pyridylboronic Acid
This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates.
Materials:
-
(Hetero)aryl halide (1.0 equiv)
-
Substituted pyridylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos, P(tBu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, DMF)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the (hetero)aryl halide, pyridylboronic acid, palladium catalyst, ligand (if used), and base.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 130 °C) and stir for the required time (2 - 48 hours).[3][12]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or hetero-biaryl compound.
Experimental Workflow Diagram
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Conditions and Yields
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling of pyridylboronic acids. The following tables summarize various reported conditions.
Table 1: Suzuki-Miyaura Coupling of 2-Pyridylboronates with Aryl/Heteroaryl Bromides [8]
| Entry | Aryl/Heteroaryl Bromide | 2-Pyridylboronate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Bis(trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF | Dioxane | 80 | 16 | 82 |
| 2 | 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF | Dioxane | 80 | 16 | 74 |
| 3 | 2-Bromotoluene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF | Dioxane | 80 | 16 | 79 |
| 4 | 3-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (4.5) | KF | Dioxane | 80 | 16 | 86 |
Ligand 1 is a specific phosphite ligand described in the source publication.
Table 2: Suzuki-Miyaura Coupling of Pyridylboronic Acids with Heteroaryl Halides [12]
| Entry | Heteroaryl Halide | Pyridylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 86 |
| 2 | 3-Bromoquinoline | 2,3-Dichloro-4-pyridylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 37 |
| 3 | 3-Bromoquinoline | 2,6-Dichloro-3-pyridylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 69 |
Table 3: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with Boronic Acids/Esters [3]
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane | 100 | 24 | 82 | | 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane | 100 | 24 | 89 | | 3 | 2-Furanboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane | 100 | 24 | 74 | | 4 | Thiophene-2-boronic acid pinacol ester | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane | 100 | 24 | 5 |
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetallation, and reductive elimination.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the (hetero)aryl halide (Ar¹-X) to form a Pd(II) complex.[1] This is often the rate-determining step.[]
-
Transmetallation: The organic group from the pyridylboronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[1]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final product (Ar¹-Ar²), regenerating the active Pd(0) catalyst.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Presence of oxygen; Insufficiently active base or incorrect base; Protodeboronation of the boronic acid. | Use a fresh catalyst or a more active precatalyst; Ensure the reaction is run under a strictly inert atmosphere with degassed solvents; Screen different bases (e.g., K₃PO₄, Cs₂CO₃ are often effective); Use milder conditions (lower temperature) or anhydrous conditions to minimize protodeboronation.[6][10] |
| Homocoupling of Boronic Acid | Presence of oxygen; High reaction temperature. | Thoroughly degas the solvent and maintain an inert atmosphere; Lower the reaction temperature.[10] |
| Slow or Incomplete Reaction | Steric hindrance; Poorly reactive halide (e.g., chloride); Catalyst deactivation. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to accelerate the reaction; For aryl chlorides, use more active catalyst systems (e.g., those with P(tBu)₃); Consider using a different palladium source or ligand.[10][14] |
| Difficulty with 2-Pyridylboronic Acids | Catalyst inhibition by the pyridine nitrogen; Instability of the boronic acid. | Use a catalyst system known to be effective for this class of substrates (e.g., Pd₂(dba)₃ with phosphite or phosphine oxide ligands); Convert the boronic acid to a more stable boronate ester (e.g., pinacol or triisopropyl) or a diethanolamine adduct.[8][11] |
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. audreyli.com [audreyli.com]
- 5. researchgate.net [researchgate.net]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Scale-Up Synthesis and Reactions of (5-Chloro-2-methoxypyridin-4-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations for the scale-up synthesis of (5-Chloro-2-methoxypyridin-4-YL)boronic acid and its subsequent use in Suzuki-Miyaura cross-coupling reactions. The provided protocols are based on established procedures for structurally similar pyridylboronic acids and should be adapted and optimized for specific laboratory or pilot plant conditions.
Synthesis of this compound
The synthesis of this compound typically proceeds via a halogen-metal exchange of a suitable precursor, followed by borylation. A common starting material is 4,5-dichloro-2-methoxypyridine. The regioselective lithiation at the 4-position is directed by the methoxy group, followed by reaction with a borate ester and subsequent hydrolysis to yield the desired boronic acid.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Lab-Scale Synthesis Protocol (Exemplary)
This protocol is adapted from procedures for similar pyridylboronic acids and should be optimized.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4,5-dichloro-2-methoxypyridine | 178.01 | 50.0 | 8.90 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 55.0 | 22.0 mL |
| Triisopropyl borate | 188.08 | 60.0 | 13.8 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 250 mL |
| 2 M Hydrochloric acid | - | - | As needed |
| Ethyl acetate | - | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous sodium sulfate | - | - | For drying |
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add 4,5-dichloro-2-methoxypyridine (8.90 g, 50.0 mmol) and anhydrous THF (250 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (22.0 mL, 55.0 mmol, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (13.8 mL, 60.0 mmol) dropwise over 20 minutes, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is approximately 2-3.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry in a non-polar solvent to afford this compound as a solid.
Scale-Up Considerations
| Parameter | Lab-Scale (mmol) | Pilot-Scale (mol) | Key Considerations for Scale-Up |
| Reaction Scale | 50.0 | 5.0 - 50.0 | Increased reaction volume requires appropriate reactor size and material compatibility. |
| Temperature Control | -78 °C | -70 to -60 °C | Efficient heat transfer is critical to manage the exotherm from the lithiation and borylation steps. Jacket cooling and controlled addition rates are essential. A significant exotherm can lead to side reactions and impurities. |
| Mixing | Magnetic stirrer | Mechanical stirrer | Adequate agitation is crucial to ensure homogeneity and prevent localized "hot spots," especially during the addition of n-BuLi. Baffles in the reactor can improve mixing efficiency. |
| Reagent Addition | Dropwise | Controlled pump | The addition rate of n-BuLi and triisopropyl borate needs to be carefully controlled to maintain the desired temperature and reaction profile. |
| Work-up & Isolation | Separatory funnel | Reactor quench & filtration | Handling large volumes of flammable solvents requires appropriate safety measures. Isolation by filtration (e.g., using a Nutsche filter) is preferred over extraction at a larger scale. |
| Purification | Recrystallization | Crystallization | Controlled crystallization is key to achieving high purity and a consistent particle size distribution of the final product. Seeding may be necessary to control the crystallization process. |
| Safety | Fume hood | Process safety | n-Butyllithium is highly pyrophoric and requires handling under a strictly inert atmosphere. Hydrogen gas is evolved during the quench. The process should be thoroughly risk-assessed. |
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable building block for introducing the 5-chloro-2-methoxypyridin-4-yl moiety into organic molecules, a common scaffold in medicinal chemistry. The Suzuki-Miyaura reaction is a powerful method for this transformation.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (equiv.) |
| Aryl/Heteroaryl Halide (Ar-X) | Varies | 1.0 |
| This compound | 187.39 | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.56 | 0.01 - 0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Varies | 2.0 - 3.0 |
| Solvent (e.g., Dioxane/Water, Toluene/Water) | - | - |
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC, LC-MS, or HPLC).
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Scale-Up Considerations for Suzuki-Miyaura Coupling
| Parameter | Lab-Scale | Pilot-Scale | Key Considerations for Scale-Up |
| Catalyst Loading | 1-5 mol% | 0.1-1 mol% | Reducing catalyst loading is crucial for cost-effectiveness. The use of highly active phosphine ligands can facilitate this. Catalyst recovery and recycling may be considered. |
| Solvent Selection | Dioxane, THF, Toluene | Toluene, 2-MeTHF | The choice of solvent should consider safety, environmental impact, and ease of removal at a larger scale. |
| Base Selection | K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ | The choice of base can affect reaction rate and impurity profile. The physical form of the base (e.g., powdered vs. granular) can impact reaction kinetics. |
| Reaction Monitoring | TLC, LC-MS | HPLC, in-situ probes (e.g., IR) | Real-time monitoring can help to identify the reaction endpoint accurately, preventing the formation of byproducts from prolonged heating. |
| Product Isolation | Column chromatography | Crystallization, Distillation | Developing a robust crystallization procedure is essential for obtaining a pure product with consistent physical properties. Direct precipitation of the product from the reaction mixture can simplify the work-up. |
| Impurity Profile | Homocoupling, Protodeborylation | Consistent impurity profile | Understanding and controlling the formation of key impurities (e.g., from homocoupling of the boronic acid or starting halide) is critical for a robust process. |
Safety and Handling
For the Synthesis of this compound:
-
n-Butyllithium: Highly pyrophoric. Handle under a strictly inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Cryogenic Temperatures: Use appropriate insulated gloves and exercise caution when handling dry ice and acetone baths.
-
Quenching: The quenching of the reaction mixture is exothermic and releases hydrogen gas. Perform the quench slowly and with adequate cooling and ventilation.
For Suzuki-Miyaura Coupling:
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Solvents: Many solvents used are flammable. Perform reactions in a well-ventilated area and away from ignition sources.
-
Bases: Corrosive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before carrying out any chemical reaction, especially on a larger scale.
Choice of Base for Activating (5-Chloro-2-methoxypyridin-4-YL)boronic acid in Suzuki-Miyaura Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate base for the activation of (5-Chloro-2-methoxypyridin-4-YL)boronic acid in Suzuki-Miyaura cross-coupling reactions. The choice of base is a critical parameter that significantly influences reaction efficiency, yield, and side-product formation. This document outlines the theoretical basis for base selection, presents a comparative summary of common bases, and offers detailed experimental protocols to guide your research.
Core Concepts: The Role of the Base
In the Suzuki-Miyaura catalytic cycle, the base plays a pivotal role in the activation of the boronic acid. Its primary function is to facilitate the transmetalation step by converting the neutral boronic acid into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This anionic boronate complex readily transfers its organic moiety to the palladium(II) center.
For heteroaryl boronic acids, particularly those containing nitrogen, the choice of base is even more critical. Pyridine moieties can coordinate with the palladium catalyst, potentially inhibiting its activity. Furthermore, pyridylboronic acids are often susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source. A judicious choice of base can mitigate these challenges. Generally, inorganic bases have demonstrated superior performance over organic bases in these couplings.
Data Presentation: Comparison of Common Bases
While specific quantitative data for the Suzuki-Miyaura coupling of this compound with a wide range of bases is not extensively available in the literature, the following table summarizes the expected performance of commonly used bases based on their application with structurally similar pyridylboronic acids. The yields are indicative and will vary depending on the specific coupling partners, catalyst, ligand, and solvent system employed.
| Base | Formula | Strength | Key Characteristics | Expected Yield Range (%) |
| Potassium Phosphate | K₃PO₄ | Strong | Often provides high yields, particularly for challenging couplings. Can be used under anhydrous or aqueous conditions. | 75-95 |
| Sodium Carbonate | Na₂CO₃ | Moderate | A widely used, cost-effective base. Typically used as an aqueous solution, which can sometimes promote protodeboronation with sensitive substrates. | 60-85 |
| Cesium Carbonate | Cs₂CO₃ | Strong | Highly effective, often used for difficult couplings or with sterically hindered substrates. Its high solubility in some organic solvents is an advantage. | 80-98 |
| Potassium Fluoride | KF | Weak | A milder base that can be effective in minimizing side reactions, including protodeboronation, especially with sensitive substrates. | 50-80 |
| Cesium Fluoride | CsF | Moderate | More soluble than KF and often more effective. Can be a good alternative when stronger bases lead to decomposition. | 60-85 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of reactant stoichiometry, catalyst/ligand loading, temperature, and reaction time is recommended for each specific substrate pairing.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
This protocol is a robust starting point for a wide range of aryl and heteroaryl halides.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃, 1-3 mol% with a suitable phosphine ligand)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl/heteroaryl halide, this compound, palladium catalyst, ligand (if using a pre-catalyst that requires it), and potassium phosphate.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Procedure with Sodium Carbonate (Na₂CO₃) in a Biphasic System
This is a classic and cost-effective method suitable for many Suzuki-Miyaura couplings.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv, as a 2 M aqueous solution)
-
Degassed organic solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide, this compound, and palladium catalyst.
-
Add the degassed organic solvent.
-
Add the aqueous solution of sodium carbonate.
-
Thoroughly degas the biphasic mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring to ensure adequate mixing of the two phases.
-
Monitor the reaction until the starting material is consumed.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Workflow for selecting a base for the Suzuki-Miyaura coupling.
Application Note: Converting (5-Chloro-2-methoxypyridin-4-YL)boronic acid to a Stable Boronate Ester for Use in Drug Discovery
Abstract
Heteroaryl boronic acids are pivotal reagents in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. However, their utility is often hampered by inherent instability, leading to decomposition via protodeboronation and other pathways, particularly with electron-deficient or certain heterocyclic systems like pyridines.[1] This application note provides detailed protocols for the conversion of (5-Chloro-2-methoxypyridin-4-YL)boronic acid into two highly stable and versatile boronate esters: a pinacol (Bpin) ester and an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates, in particular, offer exceptional benchtop stability, are compatible with chromatography, and can be used in iterative cross-coupling strategies through a slow-release mechanism of the corresponding boronic acid.[2][3] This guide offers a comparative analysis, experimental workflows, and detailed methodologies to aid researchers in selecting and synthesizing the appropriate stable boronate ester for their specific synthetic needs.
Introduction
This compound is a valuable building block for accessing a range of complex molecules in pharmaceutical and materials science research. Like many pyridyl boronic acids, it can be susceptible to degradation, complicating storage, purification, and reaction stoichiometry.[4] Converting the boronic acid to a more robust boronate ester mitigates these stability issues.
-
Pinacol (Bpin) Esters: These are widely used due to their relative stability compared to boronic acids. However, they can be sensitive to purification by standard silica gel chromatography, which may cause partial hydrolysis or decomposition.[5][6]
-
N-methyliminodiacetic acid (MIDA) Boronates: These esters are exceptionally stable crystalline solids that are indefinitely stable to air and moisture and are fully compatible with standard chromatographic purification. The MIDA ligand forms a dative bond with the boron atom, creating a tetrahedral center that is unreactive under standard anhydrous cross-coupling conditions.[7] The free boronic acid can be readily liberated in situ using mild aqueous basic conditions.
This note details the synthesis, purification, and expected outcomes for both the pinacol and MIDA esters of this compound.
Comparative Data
The choice between a pinacol and a MIDA boronate often depends on the planned synthetic route, purification requirements, and desired reactivity. The following table summarizes key characteristics to guide this decision.
| Parameter | (5-Chloro-2-methoxypyridin-4-YL)pinacol boronate | (5-Chloro-2-methoxypyridin-4-YL)MIDA boronate |
| Typical Yield | 80-95% | 75-90% |
| Physical Form | Typically an oil or low-melting solid | Crystalline solid |
| Benchtop Stability | Moderate; protect from moisture | Excellent; indefinitely stable in air |
| Chromatography | Sensitive to standard silica gel; may require treated silica or rapid purification[5] | Highly stable on standard silica gel[2] |
| Reactivity | Directly used in Suzuki-Miyaura coupling | Inert; requires deprotection for Suzuki-Miyaura coupling |
| Key Advantage | Direct reactivity in coupling reactions | Stability, purification ease, enables iterative cross-coupling |
Reaction Pathways and Workflows
General Esterification Pathway
The conversion of the boronic acid involves a condensation reaction with either a diol (pinacol) or N-methyliminodiacetic acid, typically with the removal of water to drive the reaction to completion.
Caption: General reaction scheme for boronate ester formation.
Experimental Workflow
The following workflow outlines the general steps for the successful synthesis and isolation of a stable boronate ester.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
preventing protodeboronation of (5-Chloro-2-methoxypyridin-4-YL)boronic acid
Welcome to the technical support center for (5-Chloro-2-methoxypyridin-4-YL)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation and to offer troubleshooting advice for its use in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of 5-chloro-2-methoxypyridine as a byproduct, consuming your starting material and reducing the yield of your desired coupled product. This reaction is a common challenge with heteroaromatic boronic acids, especially under the basic and often heated conditions used in Suzuki-Miyaura coupling reactions.[1] While this compound has been described as a shelf-stable reagent, the potential for protodeboronation should always be a consideration during reaction development.[2]
Q2: How do the chloro and methoxy substituents on the pyridine ring affect the stability of the boronic acid?
A2: The electronic properties of substituents on the pyridine ring can influence the rate of protodeboronation. The 2-methoxy group is electron-donating, which can increase the electron density on the pyridine ring and potentially make the boronic acid more susceptible to protodeboronation. Conversely, the 5-chloro group is electron-withdrawing, which generally has a stabilizing effect on arylboronic acids under acidic conditions. The overall stability of this compound is a balance of these electronic effects and the inherent reactivity of the 4-pyridylboronic acid core.
Q3: I am observing significant formation of 5-chloro-2-methoxypyridine in my reaction. What are the likely causes?
A3: The formation of 5-chloro-2-methoxypyridine is a direct result of protodeboronation. The primary causes include:
-
High reaction temperature: Elevated temperatures can accelerate the rate of protodeboronation.
-
Strongly basic conditions: While a base is necessary for the Suzuki-Miyaura coupling, strong bases can promote the decomposition of the boronic acid.[3]
-
Presence of excess water: Water can act as a proton source for protodeboronation.
-
Prolonged reaction times: Longer exposure to reaction conditions can lead to increased decomposition of the boronic acid.
-
Inefficient catalyst system: If the rate of the desired cross-coupling is slow, the competing protodeboronation side reaction can become more prominent.
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, converting the boronic acid to a boronic ester is a highly effective strategy to enhance stability and prevent premature decomposition.[1] Common and effective alternatives include:
-
Pinacol esters: These are widely used and offer increased stability.
-
MIDA (N-methyliminodiacetic acid) boronates: These are particularly stable and offer a "slow-release" of the active boronic acid under the reaction conditions, which keeps the concentration of the potentially unstable free boronic acid low and minimizes side reactions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of desired product | Protodeboronation of the boronic acid. | 1. Lower the reaction temperature: If your catalyst is active enough, try running the reaction at a lower temperature (e.g., 60-80 °C).2. Use a milder base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.3. Use a boronic ester derivative: Convert the boronic acid to its pinacol or MIDA ester to improve stability. |
| Inactive catalyst system. | 1. Use a highly active catalyst: Employ a catalyst system known for high activity in coupling heteroarylboronic acids (e.g., palladium catalysts with bulky, electron-rich phosphine ligands like Buchwald's ligands).2. Ensure an inert atmosphere: Thoroughly degas solvents and the reaction vessel to prevent catalyst deactivation by oxygen. | |
| Formation of significant amounts of 5-chloro-2-methoxypyridine byproduct | The rate of protodeboronation is competitive with or faster than the rate of cross-coupling. | 1. Optimize the catalyst-to-ligand ratio: This can significantly impact the rate of the desired reaction.2. Shorten the reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize byproduct formation.3. Use anhydrous conditions: While some water can be beneficial, minimizing its content can reduce protodeboronation. |
| Difficulty in purifying the product from the protodeboronated byproduct | Similar polarity of the desired product and 5-chloro-2-methoxypyridine. | 1. Optimize reaction conditions to minimize byproduct formation: This is the most effective approach.2. Consider alternative purification techniques: If chromatography is challenging, explore recrystallization or derivatization of the product to alter its physical properties. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is based on the successful coupling reported by Bryce et al. and should be optimized for specific substrates.[2]
Reagents and Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for addressing protodeboronation.
References
Technical Support Center: Troubleshooting (5-Chloro-2-methoxypyridin-4-YL)boronic acid Couplings
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals experiencing low yields or other issues in Suzuki-Miyaura coupling reactions involving (5-Chloro-2-methoxypyridin-4-YL)boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a consistently low yield in my Suzuki coupling reaction with this compound?
Low yields with this substrate can arise from several factors, often related to the inherent properties of pyridylboronic acids.[1][2] The primary reasons include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species and disrupting the catalytic cycle. This is a well-documented issue often referred to as the "2-pyridyl problem".[2]
-
Protodeboronation: Pyridylboronic acids are susceptible to protodeboronation, a significant side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly problematic in the presence of aqueous bases.[1]
-
Substrate Reactivity: As a chloro-substituted pyridine, the carbon-chlorine bond's strength can make the initial oxidative addition step of the catalytic cycle more challenging compared to bromo or iodo-substituted analogs.[1]
-
Inefficient Transmetalation: The transfer of the pyridyl group from the boronic acid to the palladium complex can be sluggish for electron-deficient heteroaryl boron compounds.[1]
Q2: What are the most common side reactions, and how can they be minimized?
The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This hydrolysis of the C-B bond can be minimized by:
-
Using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts, which are less prone to this side reaction.[1]
-
Employing anhydrous reaction conditions to remove the proton source (water).[2][3]
-
Using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[3]
-
-
Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can be reduced by:
Q3: My this compound seems unreactive. What specific conditions can I adjust to improve the coupling?
To improve the reactivity and overall yield, consider the following adjustments:[1]
-
Increase the Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.
-
Switch to a More Active Catalyst System: Employing bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, can stabilize the palladium catalyst, promote the challenging oxidative addition, and prevent catalyst deactivation by the pyridine nitrogen.[1][2][4]
-
Screen Different Bases: The choice of base is critical. If common bases like sodium carbonate are ineffective, consider screening other options such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
Q4: I am observing a complex mixture of byproducts. What could be the cause and how can I simplify the reaction outcome?
A complex mixture of byproducts often suggests that the reaction conditions are too harsh, leading to decomposition of starting materials or products, or that multiple side reactions are occurring. To address this, you can:
-
Lower the Reaction Temperature: While higher temperatures can improve the main reaction rate, they can also accelerate side reactions.[1] Finding an optimal temperature is key.
-
Optimize Catalyst and Ligand: The choice of catalyst and ligand can significantly influence the selectivity of the reaction. Screening different combinations may lead to a cleaner reaction profile.
-
Re-evaluate the Solvent System: The solvent can influence the solubility of reagents and the reaction pathway. Trying different solvents or solvent mixtures might be beneficial.
Troubleshooting Guide
This table summarizes common problems and suggests actionable solutions for couplings with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Catalyst deactivation by pyridine nitrogen.[1][2] | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[1][4] Consider a higher catalyst loading (e.g., increase from 3 mol% to 5 mol%).[2] |
| Poor reactivity of the chloro-pyridine.[1] | Increase reaction temperature. Use a more active catalyst system. | |
| Inefficient transmetalation.[1] | Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[1] | |
| Significant Protodeboronation | Presence of water and/or strong base.[1][3] | Use anhydrous solvents.[2][3] Switch to a milder base (e.g., K₂CO₃, KF).[3] Use a more stable boronic acid derivative (pinacol ester or trifluoroborate salt).[1] |
| Homocoupling of Boronic Acid | Presence of oxygen.[3] Inefficient reduction of Pd(II) precatalyst.[1] | Thoroughly degas all solvents and maintain an inert atmosphere.[3] Use an air-stable Pd(0) precatalyst. |
| Dehalogenation of Coupling Partner | Side reaction at the palladium center. | Optimize reaction conditions by screening different bases, solvents, and temperatures.[2] |
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative procedure that may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Protocol for Screening Bases
Procedure:
-
Set up multiple small-scale reactions in parallel, each in a separate vial.
-
To each vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).
-
To each vial, add a different base (2.0 equiv), such as Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, or KF.
-
Evacuate and backfill each vial with an inert gas.
-
Add the same degassed solvent system to each vial.
-
Heat all reactions to the same temperature and stir for the same amount of time.
-
Analyze the outcome of each reaction by TLC or LC-MS to determine the most effective base.[5]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Minimizing Homocoupling of (5-Chloro-2-methoxypyridin-4-YL)boronic acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the homocoupling of (5-Chloro-2-methoxypyridin-4-YL)boronic acid, a common side reaction in Suzuki-Miyaura cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction involving this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical biaryl compound, 2,2'-dimethoxy-5,5'-dichloro-4,4'-bipyridine. This reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and introduces a significant impurity that can be challenging to separate.[1][2]
Q2: What are the primary causes of homocoupling of this specific boronic acid?
A2: The primary drivers for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[2][4] The electron-deficient nature of the pyridine ring, amplified by the chloro-substituent, can also influence the propensity for side reactions.
Q3: How can I visually identify a potential homocoupling issue in my reaction?
A3: While visual identification is not definitive, unexpected color changes in the reaction mixture or the appearance of an insoluble precipitate could indicate side reactions. The most reliable method for identification is through analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy, which can confirm the presence of the homocoupled byproduct.
Q4: Can the choice of boronic acid derivative impact the extent of homocoupling?
A4: Yes, using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, can suppress homocoupling.[1] These derivatives provide a slow, controlled release of the boronic acid into the catalytic cycle, minimizing its concentration at any given time and thus reducing the likelihood of the homocoupling side reaction.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the homocoupling of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Significant formation of homocoupled byproduct (>10%) | 1. Presence of dissolved oxygen.[2][5] 2. Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂).[1][3] | 1. Rigorous Degassing: Sparge all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes. Alternatively, perform three freeze-pump-thaw cycles for more complete oxygen removal.[2] 2. Use a Pd(0) Precatalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] If a Pd(II) source is unavoidable, add a mild reducing agent. |
| Low yield of the desired cross-coupled product | 1. Catalyst deactivation due to oxygen. 2. Consumption of boronic acid via homocoupling. | 1. Optimize Ligand Choice: Use bulky, electron-rich phosphine ligands such as SPhos or XPhos. These can promote the desired cross-coupling pathway over homocoupling.[2][6] 2. Slow Addition of Boronic Acid: If using the boronic acid directly, adding it slowly to the reaction mixture can keep its instantaneous concentration low. |
| Difficult purification and separation of the product from the homocoupled impurity | Co-elution of the desired product and the homocoupled byproduct due to similar polarities. | 1. Optimize Chromatography: Explore different solvent systems for column chromatography to improve separation. 2. Recrystallization: Consider recrystallization as an alternative or additional purification step.[2] |
| Inconsistent reaction outcomes | Variations in the quality of reagents or the efficiency of degassing. | 1. Ensure Reagent Purity: Use high-purity solvents and reagents. 2. Standardize Degassing Protocol: Consistently apply a rigorous degassing procedure for all experiments. |
Experimental Protocols
Protocol 1: Rigorous Degassing of the Reaction Mixture
This protocol is essential to minimize oxygen-mediated homocoupling.
Materials:
-
Reaction flask equipped with a stir bar
-
Septum
-
Inert gas source (Argon or Nitrogen) with a needle
-
Vacuum source (for freeze-pump-thaw)
-
Solvents and reagents for the Suzuki-Miyaura reaction
Procedure (Inert Gas Sparging):
-
Assemble the reaction glassware and purge with the inert gas for 5-10 minutes.
-
Add the solvents to the reaction flask.
-
Insert a needle connected to the inert gas line through the septum and below the surface of the solvent.
-
Bubble the inert gas through the solvent for 15-30 minutes.[2]
-
Add the reagents under a positive pressure of the inert gas.
Procedure (Freeze-Pump-Thaw):
-
Add the solvent to a Schlenk flask.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once completely frozen, apply a high vacuum for 5-10 minutes.
-
Close the flask to the vacuum and thaw the solvent. You may observe gas bubbles being released.
-
Repeat this freeze-pump-thaw cycle three times for effective oxygen removal.[2]
Protocol 2: Suzuki-Miyaura Coupling with a Pd(0) Precatalyst and Phosphine Ligand
This protocol is designed to minimize homocoupling by using an active Pd(0) catalyst from the start.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Degassed 1,4-dioxane/water (4:1) solvent mixture
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide, this compound, K₂CO₃, and Pd(PPh₃)₄.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing high homocoupling.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.[2]
References
Technical Support Center: Purification Strategies for Products from (5-Chloro-2-methoxypyridin-4-YL)boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from (5-Chloro-2-methoxypyridin-4-YL)boronic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from reactions involving this compound, particularly focusing on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Problem: Low Yield of Purified Product
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Incomplete Reaction | Before purification, ensure the reaction has gone to completion by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of starting materials. |
| Product Loss During Aqueous Workup | The pyridine nitrogen in your product can be protonated in acidic conditions, increasing its water solubility. Ensure the aqueous phase is neutral or slightly basic before extraction. Use a less polar organic solvent for extraction if your product has moderate polarity. |
| Product Adsorption on Silica Gel | The basic pyridine moiety can strongly interact with acidic silica gel during column chromatography, leading to tailing and poor recovery.[1] Deactivate the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%). Alternatively, use a different stationary phase like alumina. |
| Product Co-elution with Impurities | If the product and a major impurity have similar polarities, optimize the solvent system for column chromatography by testing various solvent mixtures with TLC.[2] A shallow gradient elution can improve separation.[2] |
| Product is an Oil and Difficult to Handle | If the product is an oil, purification by chromatography is the most suitable method.[2] After chromatography, co-evaporation with a high-boiling point solvent like toluene can help remove residual low-boiling solvents. |
Problem: Presence of Persistent Impurities after Purification
Common Impurities and Removal Strategies:
| Impurity | Identification | Removal Strategy |
| Unreacted this compound | Acidic in nature. | Perform a basic aqueous wash (e.g., with 1M NaOH or saturated NaHCO₃ solution) during the workup. The boronic acid will form a water-soluble boronate salt and be extracted into the aqueous layer.[2] |
| Homocoupled Boronic Acid Byproduct | Dimer of the boronic acid starting material. | Meticulous column chromatography with a carefully selected solvent system is often required.[2] Recrystallization can also be effective if the product is a solid and has different solubility properties than the homocoupled byproduct.[2] |
| Deborylated Starting Material (5-Chloro-2-methoxypyridine) | Loss of the boronic acid group from the starting material. | This impurity can be difficult to separate due to similar polarity to the product. Careful column chromatography with a shallow solvent gradient is the most effective method. |
| Residual Palladium Catalyst | Often appears as a fine black precipitate or a colored residue. | For heterogeneous catalysts, filtration through a pad of Celite® is effective. For homogeneous catalysts, treatment with a metal scavenger or filtration through activated carbon can be used.[2] |
| Unreacted Aryl Halide (from Suzuki Coupling) | Starting material from the coupling partner. | If the polarity is significantly different from the product, column chromatography is effective. If polarities are similar, consider using an excess of the boronic acid in the reaction to ensure full consumption of the aryl halide. |
| Unreacted Amine (from Buchwald-Hartwig Amination) | Starting material from the coupling partner. | An acidic wash (e.g., with 1M HCl) during the workup will protonate the amine, making it water-soluble and easily removed in the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What is the first and most crucial step after my reaction is complete?
A1: A standard aqueous workup is the essential first step. This procedure removes the bulk of inorganic salts (from the base) and other water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water or brine.[2]
Q2: My product containing the 5-chloro-2-methoxypyridine moiety is showing significant peak tailing during column chromatography on silica gel. Why is this happening and how can I fix it?
A2: The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[1] To mitigate this, you can:
-
Add a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to your eluent.
-
Use a less acidic stationary phase, such as neutral or basic alumina.
-
If using reverse-phase HPLC, ensure the mobile phase pH is controlled to either fully protonate or deprotonate the pyridine nitrogen for consistent retention and better peak shape.
Q3: How do I choose an appropriate solvent system for column chromatography?
A3: The ideal solvent system for column chromatography should provide a good separation between your product and impurities on a TLC plate. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity is gradually increased to elute the compounds from the column. For products from this compound reactions, which are likely to be relatively polar, you may need to use solvent systems like dichloromethane/methanol or ethyl acetate/methanol. Always perform a thorough screening of solvent systems using TLC before running the column.[2]
Q4: I am struggling to recrystallize my solid product. What are some good solvent choices for chloro-methoxy substituted bi-pyridines?
A4: Pyridine-containing compounds can sometimes be challenging to recrystallize.[3] A good starting point for solvent selection is to test single solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes). The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Q5: How can I effectively remove the residual palladium catalyst from my product, especially for pharmaceutical applications?
A5: For pharmaceutical applications, reducing palladium levels to parts-per-million (ppm) is critical due to toxicity concerns.[2] Common methods include:
-
Filtration: For heterogeneous catalysts, simple filtration through Celite® is effective.
-
Metal Scavengers: For homogeneous catalysts, specialized silica-based or polymer-based scavengers with functional groups that chelate palladium can be added to the crude product solution, followed by filtration.[2]
-
Activated Carbon: Stirring the crude product in a solution with activated carbon can also effectively adsorb residual palladium, which is then removed by filtration.
Experimental Protocols
The following are representative protocols for the purification of products from reactions involving this compound. Note: These are general procedures and may require optimization for your specific product.
Protocol 1: General Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was run under acidic conditions or to remove unreacted boronic acid).
-
Brine (saturated aqueous NaCl solution) (1 x volume of organic layer) to help remove water from the organic layer.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column:
-
Select an appropriately sized column and slurry-pack it with silica gel in the initial, least polar eluent.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like DCM.
-
Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, removing the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Start with a low polarity eluent (e.g., 100% hexanes or a high hexanes/EtOAc ratio) and gradually increase the polarity of the eluent (e.g., by increasing the percentage of EtOAc).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolate the Product:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purification by Recrystallization
-
Choose a Solvent:
-
In a small test tube, dissolve a small amount of the crude solid product in a minimal amount of a hot solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
A good recrystallization solvent will result in the formation of crystals upon cooling.
-
-
Perform the Recrystallization:
-
Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to room temperature to allow for crystal growth.[4]
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Quantitative Data Summary
The following tables provide representative data for purification outcomes. Actual results will vary depending on the specific substrates and reaction conditions.
Table 1: Example Solvent Systems for Column Chromatography
| Product Type | Stationary Phase | Example Eluent System (Gradient) |
| 4-Aryl-5-chloro-2-methoxypyridine | Silica Gel | Hexanes:Ethyl Acetate (9:1 to 1:1) |
| 4-Aryl-5-chloro-2-methoxypyridine (more polar) | Silica Gel | Dichloromethane:Methanol (100:0 to 95:5) |
| N-Aryl-5-chloro-2-methoxypyridin-4-amine | Silica Gel | Hexanes:Ethyl Acetate with 0.5% Triethylamine |
Table 2: Typical Purity and Yield Ranges after Purification
| Purification Method | Typical Purity (by HPLC/NMR) | Typical Recovery Yield |
| Column Chromatography | >95% | 60-90% |
| Recrystallization | >98% | 50-85% |
| Acid-Base Extraction (for basic products) | Variable (removes acidic/neutral impurities) | >90% |
Visualizations
General Purification Workflow
Caption: General workflow for the purification of products.
Troubleshooting Logic for Impure Product after Column Chromatography
Caption: Troubleshooting decision tree for impure products.
References
optimizing catalyst loading for reactions with (5-Chloro-2-methoxypyridin-4-YL)boronic acid
Welcome to the technical support resource for reactions involving (5-Chloro-2-methoxypyridin-4-YL)boronic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful outcomes in their cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Problem 1: Low to No Yield of Desired Product
-
Q: My Suzuki-Miyaura coupling reaction is resulting in a low yield or failing completely. What are the primary factors to investigate?
-
A: Failure in Suzuki-Miyaura reactions with heteroaryl boronic acids often stems from a few critical areas. First, assess the stability and quality of your this compound. Pyridylboronic acids are particularly susceptible to a side reaction called protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water or alcohol), effectively removing your reagent from the catalytic cycle.[1][2][3] Second, the efficiency of the catalyst system is paramount. An insufficiently active catalyst may not facilitate the cross-coupling reaction at a rate faster than the competing decomposition of the boronic acid.[1][4] Finally, ensure all reaction conditions, including the base, solvent, and temperature, are optimized for this specific substrate class.
-
-
Q: I suspect protodeboronation is the main issue. How can I minimize it?
-
A: To mitigate protodeboronation, several strategies can be employed:
-
Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more robust form, such as a pinacol boronate ester, MIDA (N-methyliminodiacetic acid) boronate, or a potassium trifluoroborate salt.[2][5][6] These derivatives often provide a slow release of the active boronic acid under reaction conditions, minimizing its concentration and thus its decomposition rate.[2]
-
Optimize the Base: Use milder inorganic bases. Strong bases can accelerate decomposition.[1] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective and less detrimental than strong hydroxides.[7][8]
-
Control Water Content: While many Suzuki protocols use aqueous mixtures, excessive water can promote protodeboronation.[9] Use anhydrous solvents or carefully control the amount of water in your solvent system.
-
Reaction Temperature and Time: Higher temperatures can accelerate decomposition.[1] Aim for the lowest temperature that allows for efficient coupling. Similarly, minimize reaction time once the starting material is consumed.
-
-
-
Q: My boronic acid seems fine, but the reaction is still sluggish. What catalyst system modifications should I try?
-
A: For challenging substrates like substituted pyridylboronic acids, the choice of ligand is critical.
-
Screen Ligands: Bulky, electron-rich biarylphosphine ligands are highly effective. Consider screening ligands such as SPhos, XPhos, or RuPhos, which are known to accelerate the key steps of the catalytic cycle.[5][8][10]
-
Increase Catalyst Loading: If you are using a low catalyst loading (e.g., <1 mol%), a modest increase (e.g., to 2-5 mol%) may improve the reaction rate and overall conversion.[1][9] However, excessively high loading can sometimes lead to more side products.
-
Check Catalyst Quality: Ensure your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh and has been stored properly to prevent deactivation.[5]
-
Ensure an Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate the Pd(0) active catalyst.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[5]
-
-
Problem 2: Significant Formation of Side Products
-
Q: My reaction produces the desired product, but I'm observing significant homocoupling of my boronic acid.
-
A: Homocoupling of boronic acids is often promoted by the presence of oxygen.[1] The most effective solution is to rigorously exclude air from your reaction. Ensure all solvents are properly degassed before use and that the reaction vessel is thoroughly purged with an inert gas. In some cases, adjusting the stoichiometry to use only a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help minimize its self-coupling.
-
-
Q: I'm seeing a byproduct that corresponds to the dehalogenated starting material. What causes this and how can it be prevented?
-
A: Dehalogenation, the replacement of the chlorine atom with hydrogen, can be a competing pathway.[9] This side reaction can sometimes be suppressed by modifying the reaction conditions. Lowering the reaction temperature, or screening different ligands and bases, may reduce the rate of dehalogenation relative to the desired cross-coupling.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary challenge when using this compound in Suzuki-Miyaura reactions?
-
A1: The principal challenge is the inherent instability of the 2-pyridylboronic acid motif. These compounds are highly susceptible to protodeboronation, a process where the C-B bond is cleaved, leading to reduced yields.[1][2][11] The electron-deficient nature of the pyridine ring can also slow the rate of transmetalation in the catalytic cycle.[12]
-
-
Q2: How does the chloro- and methoxy- substitution pattern affect reactivity?
-
A2: The 2-methoxy group is electron-donating, which can increase the electron density of the pyridine ring. This may help to increase the nucleophilicity of the ring and facilitate the coupling.[8] The 5-chloro group is electron-withdrawing, which can make the boronic acid more prone to instability but also potentially enhances the rate of certain steps in the catalytic cycle.
-
-
Q3: What are the best practices for storing this compound?
-
A3: To maintain its integrity, the boronic acid should be stored under an inert atmosphere in a cool, dark, and dry place.[8] For long-term storage, keeping it in a freezer at or below -20°C is recommended to minimize degradation. Always handle the solid material quickly to minimize exposure to air and moisture.
-
-
Q4: What is the role of the base in the reaction?
-
A4: The base is essential for the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[3] This "activated" boronate undergoes the crucial transmetalation step with the palladium complex much more readily than the neutral boronic acid.[3]
-
-
Q5: Can I reduce the catalyst loading for a large-scale reaction?
-
A5: Yes, once optimal conditions (ligand, base, solvent, temperature) have been identified, the catalyst loading can often be reduced significantly. For industrial applications, catalyst loadings can sometimes be lowered to parts-per-million (ppm) levels.[13] It is advisable to perform a catalyst loading screen, systematically decreasing the amount from your optimized lab-scale reaction (e.g., from 2 mol% down to 1%, 0.5%, 0.1%, etc.) to find the lowest effective concentration.
-
Data Presentation
The following tables provide recommended starting conditions for optimizing reactions with this compound. These are general guidelines and may require further optimization for specific coupling partners.
Table 1: Recommended Catalyst Systems and Loading
| Parameter | Recommended Range | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective choices. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphines are often required for heteroaryl couplings.[5][10] |
| Catalyst Loading | 1 - 5 mol% | Start with 2-3 mol% for initial screening. Can often be reduced upon optimization.[7][9] |
| Ligand:Pd Ratio | 2:1 to 4:1 | A higher ligand-to-metal ratio can improve catalyst stability and activity.[4] |
Table 2: Base and Solvent Selection
| Parameter | Recommended Options | Notes |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is a robust choice. These are preferred over strong bases to minimize protodeboronation.[7][8] |
| Base Equivalents | 2.0 - 3.0 equiv. | Ensure a sufficient excess to drive the reaction to completion. |
| Solvent | 1,4-Dioxane, Toluene, THF | Often used with a water co-solvent (e.g., 4:1 or 10:1 organic:water).[7][10] |
| Concentration | 0.1 - 0.5 M | Relative to the limiting reagent. |
Mandatory Visualizations
Caption: Decision tree for troubleshooting low-yield reactions.
Caption: Experimental workflow for optimizing catalyst loading.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv., e.g., 0.5 mmol), this compound (1.2 equiv., 0.6 mmol), and potassium phosphate (K₃PO₄, 2.0 equiv., 1.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%, 0.01 mmol) and the ligand (e.g., SPhos, 4 mol%, 0.02 mmol).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 2.5 mL) via syringe. The final concentration should be approximately 0.2 M with respect to the aryl bromide.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-16 hours).
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Protocol 2: Screening for Optimal Catalyst Loading
This protocol describes a parallel experiment to determine the minimum required catalyst loading for an established reaction.
-
Stock Solutions: Prepare stock solutions of your aryl halide, boronic acid, and base in the chosen degassed solvent system to ensure accurate and consistent dispensing.
-
Reaction Setup: In an array of labeled, oven-dried reaction vials under an inert atmosphere, add the appropriate volumes of the aryl halide, boronic acid, and base stock solutions.
-
Catalyst Preparation: Prepare a separate series of stock solutions of the palladium precatalyst and ligand at different concentrations corresponding to the desired final mol% (e.g., solutions that will deliver 5, 2, 1, 0.5, and 0.1 mol% of palladium when added to the reaction vials).
-
Catalyst Addition: Add the same volume of the different catalyst stock solutions to the corresponding reaction vials.
-
Execution: Seal all vials, place them in a heating block set to the pre-determined optimal temperature, and stir for the standard reaction time.
-
Analysis: After the reaction time has elapsed, cool the vials. Take a small, identical aliquot from each reaction mixture, dilute it, and analyze by LC-MS or GC-MS to determine the percent conversion of the limiting starting material.
-
Determination: Identify the lowest catalyst loading that provides a satisfactory conversion (e.g., >95%). This is your optimized catalyst loading for this specific transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
stability and storage recommendations for pyridylboronic acids
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of pyridylboronic acids. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity and reactivity of these critical reagents.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for solid pyridylboronic acids?
Pyridylboronic acids are sensitive to moisture, air, and sometimes light.[1] To ensure maximum shelf-life and performance, they should be stored in a cool, dry, and dark environment.[1][2] It is highly recommended to store them at 2–8 °C, or even -20°C for long-term storage, under an inert atmosphere such as argon or nitrogen.[1][3] Containers should always be kept tightly sealed to prevent moisture absorption.[2][3]
Q2: What are the primary degradation pathways for pyridylboronic acids?
The two main degradation pathways are protodeboronation and oxidation.
-
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[4] This is a common side reaction, especially in aqueous or basic conditions, and is highly dependent on pH.[5]
-
Oxidation involves the cleavage of the boronic acid group, which can be accelerated by reactive oxygen species.[6][7] This can lead to the formation of corresponding alcohols or other oxidized byproducts.[6]
Q3: Are there stability differences between the isomers (2-, 3-, and 4-pyridylboronic acid)?
Yes, the position of the boronic acid group on the pyridine ring significantly impacts stability.
-
2-Pyridylboronic acid is particularly unstable and prone to rapid protodeboronation.[5] This is due to the proximity of the nitrogen atom, which can lead to the formation of a reactive zwitterionic intermediate under neutral pH conditions.[4][8]
-
3-Pyridylboronic acid is generally considered to be a good balance of reactivity and stability.[1]
-
4-Pyridylboronic acid is often more stable than the 2-isomer but can be less stable than the 3-isomer.[1] Studies have shown that 3- and 4-pyridylboronic acids undergo very slow protodeboronation compared to the 2-isomer.[5][9]
Q4: How does pH affect the stability of pyridylboronic acids in solution?
The rate of protodeboronation is highly pH-dependent. For 2-pyridylboronic acid, the degradation is fastest at neutral pH due to the formation of a zwitterionic intermediate.[4] Both acidic and basic conditions can surprisingly slow down the protodeboronation of the 2-isomer by shifting the equilibrium away from this reactive species.[4] For 3- and 4-pyridylboronic acids, protodeboronation is generally very slow but can be accelerated under strongly basic conditions over extended periods.[5][9]
Q5: What are the signs of degradation in a pyridylboronic acid sample?
Visual signs of degradation can include a change in color or texture of the solid material. However, the most reliable way to assess degradation is through analytical techniques. A common issue is the formation of boroxines (anhydrides), which can sometimes be reversed. Significant degradation via protodeboronation or oxidation will result in the presence of pyridine or hydroxypyridine, respectively, which can be detected by techniques like NMR or mass spectrometry.
Q6: What are MIDA boronates and how do they improve stability?
N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline derivatives of boronic acids.[10][11] They protect the boronic acid functional group, rendering the compound air-stable and easy to handle and store on the benchtop for extended periods without degradation.[11][12] The boronic acid can be slowly released in situ under specific reaction conditions (e.g., in the presence of a mild base and water), which is particularly advantageous for cross-coupling reactions where the free boronic acid is unstable.[10][12] This "slow-release" strategy minimizes decomposition and improves reaction yields, especially for challenging isomers like 2-pyridylboronic acid.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in Suzuki-Miyaura coupling reaction. | Degradation of the pyridylboronic acid reagent due to improper storage or handling. | - Use a fresh bottle of the reagent or a recently purchased batch. - Ensure the reagent was stored under an inert atmosphere and refrigerated. - For highly unstable isomers like 2-pyridylboronic acid, consider using a more stable derivative such as a MIDA boronate ester.[10][11] |
| Inconsistent reaction results between experiments. | The pyridylboronic acid is sensitive to moisture and/or air, leading to variable reagent quality. | - Handle the solid reagent in a glovebox or under a stream of inert gas (argon or nitrogen). - Use anhydrous solvents for the reaction. - Tightly seal the container immediately after use.[2] |
| Formation of unexpected byproducts (e.g., pyridine). | Protodeboronation of the starting material is occurring under the reaction conditions. | - Optimize the reaction pH; for 2-pyridylboronic acid, avoid neutral pH if possible.[4] - Minimize reaction time and temperature where feasible. - Employ the "slow-release" strategy using MIDA boronates to maintain a low concentration of the free boronic acid.[10] |
| Solid reagent appears discolored or clumped. | The reagent has likely been exposed to moisture or air, leading to degradation or formation of anhydrides (boroxines). | - It is best to discard the reagent and use a fresh sample. - While boroxine formation can sometimes be reversed, the presence of other degradation products is likely. |
Data Summary Tables
Table 1: General Stability and Storage Recommendations for Pyridylboronic Acid Isomers
| Isomer | Relative Stability | Recommended Storage Temperature | Atmosphere | Light Protection |
| 2-Pyridylboronic acid | Low (prone to rapid protodeboronation)[5] | -20°C (Freezer)[13] | Inert (Argon)[3] | Recommended[1] |
| 3-Pyridylboronic acid | High (generally stable)[1] | 2–8°C (Refrigerator)[1][3] | Inert (Argon)[3] | Recommended[1] |
| 4-Pyridylboronic acid | Moderate to High[5][9] | -20°C (Freezer) | Inert (Argon) | Recommended |
Table 2: Solvent and Reagent Compatibility
| Category | Compatible | Incompatible / Use with Caution |
| Solvents (for storage/handling) | Anhydrous non-protic solvents (e.g., THF, Dioxane, Toluene) | Protic solvents (e.g., Water, Methanol, Ethanol) - can promote protodeboronation. |
| Reagents | Anhydrous bases, Palladium catalysts | Strong oxidizing agents[2], Aqueous acids and bases (can accelerate degradation depending on pH and isomer)[9] |
Experimental Protocols
Protocol: Assessing Pyridylboronic Acid Stability by ¹H NMR Spectroscopy
This protocol provides a general method to assess the purity and detect degradation of a pyridylboronic acid sample over time.
Objective: To quantify the extent of protodeboronation by monitoring the appearance of the corresponding pyridine signal.
Materials:
-
Pyridylboronic acid sample
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another stable compound with a known chemical shift that does not overlap with the analyte)
-
Anhydrous NMR solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a specific volume of anhydrous NMR solvent to create a stock solution of known concentration.
-
Sample Preparation (Time Point 0): Accurately weigh a sample of the pyridylboronic acid into a vial. Add a precise volume of the internal standard stock solution. Mix thoroughly until dissolved.
-
NMR Acquisition: Transfer the solution to an NMR tube. Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for full relaxation of all relevant protons (typically 5 times the longest T1 value).
-
Analysis (Time Point 0): Integrate the signals corresponding to the pyridylboronic acid and the internal standard. Calculate the initial purity of the boronic acid relative to the standard. Also, check for any signals corresponding to pyridine (the protodeboronated product).
-
Stability Study: Store the pyridylboronic acid sample under the desired test conditions (e.g., on the benchtop exposed to air, in a desiccator, at elevated temperature).
-
Subsequent Time Points: At regular intervals (e.g., 24h, 48h, 1 week), repeat steps 2-4 with a new sample from the stored batch.
-
Data Comparison: Compare the integrals of the pyridylboronic acid and the pyridine signals over time, relative to the constant integral of the internal standard. An increase in the pyridine signal and a corresponding decrease in the pyridylboronic acid signal indicate protodeboronation.
Visualizations
Caption: Primary degradation pathways for pyridylboronic acids.
References
- 1. 3-Pyridylboronic acid(cas no: 1692-25-7) - Career Henan Chemical Co. [coreychem.com]
- 2. innospk.com [innospk.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Overcoming Catalyst Poisoning by Pyridine Nitrogen
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during catalytic reactions involving pyridine and its derivatives, with a focus on overcoming catalyst poisoning by the pyridine nitrogen.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Decreased or No Catalytic Activity
Q1: My reaction involving a pyridine-containing substrate shows very low or no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion in reactions with pyridine-containing substrates is often due to catalyst poisoning by the lone pair of electrons on the pyridine nitrogen, which strongly adsorbs to the active sites of the metal catalyst.[1] Here’s a systematic approach to troubleshoot this issue:
-
Confirm Catalyst Poisoning: The primary suspect is the pyridine nitrogen itself acting as a poison.[2] Other potential poisons include sulfur compounds, halides, or other nitrogen-containing heterocycles that might be present as impurities in your reagents or solvents.
-
Optimize Reaction Conditions:
-
Increase Temperature and Pressure: For hydrogenation reactions, increasing the temperature and hydrogen pressure can sometimes overcome the poisoning effect and promote the desired reaction.[3]
-
Solvent Selection: The choice of solvent can influence the catalyst's activity and selectivity. For instance, in some hydrogenations, acidic solvents like acetic acid can protonate the pyridine nitrogen, reducing its poisoning effect.[4]
-
-
Catalyst Choice and Modification:
-
Screen Different Metals: The susceptibility to pyridine poisoning varies among different metals. Rhodium and Ruthenium catalysts are often more effective for pyridine hydrogenation than Palladium.[5]
-
Modify Catalyst Support: The support material can influence the electronic properties of the metal catalyst and its resistance to poisoning.
-
Increase Catalyst Loading: While not always ideal, a higher catalyst loading can compensate for the poisoned active sites.
-
-
Substrate Modification:
-
Form a Pyridinium Salt: Converting the pyridine to a pyridinium salt by adding an acid can prevent the nitrogen's lone pair from binding to the catalyst, thereby facilitating the reaction.[2]
-
Issue 2: Poor Selectivity
Q2: My reaction is producing significant byproducts instead of the desired product. How can I improve selectivity?
A2: Poor selectivity can arise from several factors, including the catalyst type, reaction conditions, and the presence of functional groups on the pyridine ring.
-
Catalyst Selection: The choice of catalyst is crucial for selectivity. For example, in the hydrogenation of pyridinecarbonitriles, the selectivity towards pyridylmethylamine or piperidylmethylamine can be tuned by using a Pd/C catalyst and adjusting the amount of an acidic additive.[6]
-
Reaction Condition Optimization:
-
Temperature and Pressure: Lowering the temperature and pressure can sometimes favor the desired product and reduce the formation of byproducts from over-hydrogenation or side reactions.
-
Solvent and Additives: The solvent system can significantly impact selectivity. Experiment with different solvents and consider the use of additives that may favor the desired reaction pathway.
-
-
Substrate-Related Issues:
-
Functional Group Interference: Functional groups on the pyridine ring can influence the reaction's selectivity. For substrates with reducible functional groups, a chemoselective catalyst is necessary. The Pd/C-pyridine system, for instance, can be used for the selective hydrogenation of other functional groups in the presence of a phenolic MPM protective group.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst poisoning by pyridine nitrogen?
A1: The lone pair of electrons on the nitrogen atom of the pyridine ring has a strong affinity for the vacant d-orbitals of transition metal catalysts (e.g., Pd, Pt, Rh, Ni). This leads to a strong dative bond between the nitrogen and the metal atom on the catalyst surface. This strong adsorption blocks the active sites, preventing the substrate from accessing them and thus inhibiting the catalytic reaction.[2][8]
Q2: Can a catalyst poisoned by pyridine be regenerated?
A2: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The appropriate method depends on the nature of the catalyst and the severity of the poisoning. Common methods include:
-
Oxidative Treatment: For catalysts deactivated by coking (carbon deposition), a controlled oxidation (burn-off) with a dilute oxygen stream at elevated temperatures can remove the carbon deposits.[9][10]
-
Hydrogen Treatment: For some types of poisoning, treatment with a hydrogen stream at high temperatures can help remove the poisoning species.[9]
-
Solvent Washing: In cases of product inhibition where the product adsorbs strongly, washing the catalyst with a suitable solvent may be effective.[11]
Q3: Are there any catalysts that are inherently resistant to pyridine poisoning?
A3: While no catalyst is completely immune to poisoning, some exhibit higher tolerance. Bimetallic catalysts, such as Pd-Ag/Al2O3 and Pd-Cu/Al2O3, have shown enhanced activity and selectivity in pyridine hydrogenation compared to their monometallic counterparts, suggesting a higher resistance to poisoning.[12] The choice of support material and the use of specific ligands can also enhance a catalyst's resistance.
Q4: How does the position of substituents on the pyridine ring affect catalyst poisoning and reactivity?
A4: The position of substituents can significantly influence both steric hindrance and the electronic properties of the pyridine nitrogen, thereby affecting its ability to poison the catalyst. For example, bulky substituents near the nitrogen atom can sterically hinder its coordination to the catalyst surface, potentially reducing the poisoning effect. Electron-withdrawing groups can decrease the electron density on the nitrogen, weakening its coordination to the metal. Conversely, electron-donating groups can increase the basicity of the nitrogen, potentially enhancing the poisoning effect.
Data Presentation
Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation
| Catalyst | Substrate | Conditions | Conversion (%) | Selectivity/Yield (%) | Reference |
| 1% Pd/Al2O3 | Pyridine | 60°C, 70 atm H2 | 85 | 87 (piperidine) | [12] |
| 0.5% Pd–1% Ag/Al2O3 | Pyridine | 60°C, 70 atm H2 | 99 | 99 (piperidine) | [12] |
| 0.5% Pd–1% Cu/Al2O3 | Pyridine | 60°C, 70 atm H2 | 97 | 99 (piperidine) | [12] |
| Ru/PDVB | Pyridine | 100°C, 1.0 MPa H2, 3h, in water | >99 | >99 (piperidine) | [2] |
| Rh2O3 | Pyridine | 40°C, 5 bar H2, 16h, in TFE | >99 | >99 (piperidine) | [13] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 30°C, 6 bar H2, 0.5 mol H2SO4 | 100 | 93 (4-pyridinylmethylamine) | [6] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 30°C, 6 bar H2, 1.0 mol H2SO4 | 100 | 98 (4-piperidinylmethanamine) | [6] |
Table 2: Performance of Rhodium Catalysts in the Hydrogenation of Functionalized Pyridines
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
| 2-methylpyridine | Rh2O3 (0.5 mol%) | 40°C, 5 bar H2, 16h, TFE | >99 | [13] |
| 2-pyridinemethanol | Rh2O3 (0.5 mol%) | 40°C, 5 bar H2, 16h, TFE | 76 | [13] |
| Methyl nicotinate | Rh2O3 (0.5 mol%) | 40°C, 5 bar H2, 16h, TFE | >99 | [13] |
| 2-phenylpyridine | Rh2O3 (0.5 mol%) | 40°C, 5 bar H2, 16h, TFE | >99 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine Derivatives
This protocol provides a general method for the hydrogenation of a pyridine derivative using a heterogeneous catalyst in a high-pressure reactor.
Materials:
-
Pyridine substrate (1.0 eq)
-
Hydrogenation catalyst (e.g., Rh2O3, Pd/C, PtO2; 0.5-5 mol%)
-
Solvent (e.g., 2,2,2-Trifluoroethanol (TFE), methanol, acetic acid)
-
High-pressure autoclave reactor
-
Inert gas (e.g., Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration agent (e.g., Celite)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Catalyst Preparation/Pre-treatment: Weigh the catalyst and place it into the high-pressure autoclave reactor. For some catalysts, a pre-reduction step under a hydrogen flow may be necessary.[5]
-
Reaction Setup: Dissolve the pyridine substrate in the chosen solvent and add it to the autoclave.
-
Hydrogenation:
-
Seal the reactor and purge it several times with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 5-80 bar).[3][13]
-
Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) with vigorous stirring.[3][13]
-
Monitor the reaction progress by taking aliquots and analyzing them by TLC, GC, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
If necessary, perform an aqueous work-up by partitioning the residue between an organic solvent and water or a basic solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as required.
Protocol 2: Oxidative Regeneration of a Coked Catalyst
This protocol describes a general procedure for regenerating a catalyst that has been deactivated by carbon deposition (coking).
Procedure:
-
Purging: Place the coked catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen, argon) to remove any adsorbed hydrocarbons.[9]
-
Heating: While maintaining the inert gas flow, heat the catalyst to the regeneration temperature (typically 300-500 °C). The optimal temperature depends on the catalyst and support stability.[9]
-
Controlled Oxidation: Gradually introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) into the inert gas flow. Caution: This process is exothermic, and the temperature should be carefully monitored to avoid catalyst sintering.[9]
-
Hold: Maintain the temperature and oxidizing gas flow for a specified period (e.g., 2-4 hours) until the coke is completely combusted, which can be monitored by analyzing the off-gas for CO₂.[9]
-
Cooling: Switch back to an inert gas flow and cool the catalyst to room temperature.[9]
-
Reduction (if necessary): For many hydrogenation catalysts, a reduction step with hydrogen is required after oxidation to restore the active metal sites.[10]
Protocol 3: Hydrogen Treatment for Catalyst Regeneration
This protocol outlines a general method for regenerating a catalyst poisoned by species that can be removed by hydrogenolysis.
Procedure:
-
Purging: Place the poisoned catalyst in a suitable reactor and purge with an inert gas to remove residual reactants and products.[9]
-
Heating: Heat the catalyst under a continuous flow of hydrogen gas to a temperature typically between 200 and 500 °C. The optimal temperature will depend on the specific catalyst and poison.[9]
-
Hold: Maintain the temperature and hydrogen flow for a set period (e.g., 1-4 hours).
-
Cooling: Cool the catalyst to room temperature under a hydrogen or inert gas flow.
Mandatory Visualization
References
- 1. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium | MDPI [mdpi.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. thalesnano.com [thalesnano.com]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. future4200.com [future4200.com]
- 7. researchgate.net [researchgate.net]
- 8. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. US5143872A - Method of regenerating inactive and poisoned platinum catalysts - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with (5-Chloro-2-methoxypyridin-4-YL)boronic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the reactivity of (5-Chloro-2-methoxypyridin-4-YL)boronic acid in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: Researchers may encounter several challenges with this substrate. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition. Additionally, heteroaryl boronic acids, especially those with electron-withdrawing substituents like chlorine, can be prone to instability and protodeboronation (replacement of the boronic acid group with a hydrogen atom), which reduces the yield of the desired product.[1][2] The electron-withdrawing nature of both the chloro group and the pyridine ring can also decrease the nucleophilicity of the boronic acid, potentially slowing down the crucial transmetalation step in the catalytic cycle.[3]
Q2: How do the electronic properties of the substituents on the pyridine ring affect reactivity?
A2: The reactivity of pyridylboronic acids is significantly influenced by the electronic nature of their substituents. The this compound has a chloro group, which is electron-withdrawing, and a methoxy group, which is electron-donating. The electron-withdrawing chloro group can decrease the electron density of the pyridine ring, making the boronic acid more Lewis acidic but potentially less reactive in the transmetalation step of the Suzuki-Miyaura coupling.[2][3] Conversely, the electron-donating methoxy group can help to mitigate this effect. The overall reactivity will be a balance of these opposing electronic influences.
Q3: What is protodeboronation and how can it be minimized?
A3: Protodeboronation is a significant decomposition pathway for boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, often facilitated by aqueous or protic conditions.[1] To minimize this side reaction, one can:
-
Use anhydrous solvents and reagents where possible.[4]
-
Convert the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[5] MIDA boronates are particularly stable and allow for the slow release of the active boronic acid under the reaction conditions, which can suppress decomposition pathways.[5]
-
Carefully select the base, as some bases can promote this decomposition.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Degradation of Boronic Acid | Use fresh or properly stored this compound. Consider converting it to a more stable MIDA or pinacol boronate ester to ensure its stability throughout the reaction.[5] |
| Inefficient Catalyst System | Screen different palladium catalysts and ligands. For electron-deficient substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be more effective.[4] Consider increasing the catalyst loading, but be mindful of potential side reactions. |
| Inappropriate Base | The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often more effective than organic bases.[6] The base activates the boronic acid for transmetalation, so screening different bases is recommended. |
| Suboptimal Solvent | The solvent plays a crucial role in solubility and reactivity. Screen a range of solvents and solvent mixtures. Often, a combination of an organic solvent like 1,4-dioxane or THF with water provides a good balance of solubility for both the organic substrates and the inorganic base.[7][8] |
Problem 2: Formation of Homocoupling Byproducts
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of Pd(II) Pre-catalyst | If using a Pd(II) pre-catalyst, ensure its complete reduction to the active Pd(0) species in the initial stages of the reaction. The presence of residual Pd(II) can promote the homocoupling of the boronic acid. |
Data Presentation: Solvent Selection for Suzuki-Miyaura Couplings
While specific quantitative data for the solvent screening of this compound is not extensively published, the following table summarizes common solvents and their general effects on Suzuki-Miyaura reactions of analogous chloro-substituted pyridines and other aryl halides. This can serve as a starting point for optimization.
| Solvent System | Typical Ratio (Organic:Water) | Expected Outcome & Remarks |
| 1,4-Dioxane / Water | 2:1 to 4:1 | Often provides good to excellent yields. The water helps to dissolve the inorganic base and can facilitate the transmetalation step. A 2:1 ratio has been shown to be optimal in some cases.[7][9] |
| Tetrahydrofuran (THF) / Water | 1:1 to 4:1 | A versatile solvent system that can promote the reaction. A 1:1 ratio has proven effective in certain microwave-assisted couplings.[7][10] |
| Toluene / Water | Biphasic | A common choice for reactions at higher temperatures. Requires efficient stirring to ensure adequate mixing of the two phases.[11] |
| Acetonitrile (ACN) / Water | 4:1 | A polar aprotic solvent that can be effective, particularly with certain catalyst systems. |
| N,N-Dimethylformamide (DMF) / Water | 4:1 | A polar aprotic solvent that can be beneficial for challenging couplings due to its high boiling point and ability to solubilize a wide range of compounds. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for specific substrates and coupling partners.[4][12]
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Under a positive flow of inert gas, add the degassed solvent via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for optimizing low-yield Suzuki-Miyaura reactions.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions of Air- and Moisture-Sensitive Boronic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with air- and moisture-sensitive boronic acids in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Low or no yield is a common issue when working with sensitive boronic acids. This guide will help you diagnose and resolve potential problems in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction has a low to non-existent yield. What are the primary factors I should investigate?
A1: When a Suzuki coupling reaction fails or provides a low yield, a systematic approach to troubleshooting is crucial. Start by evaluating the following key parameters:
-
Catalyst Activity: The palladium catalyst is central to the reaction. Ensure that your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Some precatalysts are sensitive to air and may have degraded. It is advisable to use a fresh batch or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can be detrimental to the reaction. It can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is imperative to ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere, such as nitrogen or argon.[1][2]
-
Reagent Purity and Stability: The purity of your aryl halide and boronic acid is critical. Boronic acids, in particular, can degrade over time, especially if they are susceptible to protodeboronation.[1]
-
Base and Solvent Selection: The choice of base and solvent is highly interdependent and crucial for the reaction's success. The base needs to be strong enough to facilitate the transmetalation step but not so strong that it causes the degradation of your starting materials or products.[1] For reactions that are not anhydrous, ensure vigorous stirring to maximize the contact between the different phases.[1]
Q2: I am observing a significant amount of a side product that corresponds to the protonated starting material of my boronic acid. What is happening and how can I prevent it?
A2: You are likely observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4] This is particularly prevalent with electron-rich, heteroaryl, or vinyl boronic acids.[1] Here are several strategies to mitigate protodeboronation:
-
Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[1][5] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[6]
-
Employ Anhydrous Conditions: While some Suzuki reactions tolerate water, for sensitive substrates, running the reaction under anhydrous conditions can suppress protodeboronation.[3] This involves using dry solvents and reagents.
-
Utilize Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative is a highly effective strategy. Common derivatives include:
-
Pinacol Esters: These are more stable than the corresponding boronic acids and can be used as direct replacements.[3][5]
-
MIDA (N-methyliminodiacetic acid) Boronates: These are air-stable solids that slowly release the boronic acid under the reaction conditions, which can be highly beneficial for unstable boronic acids.[7]
-
Diethanolamine Adducts: These form crystalline, air- and water-stable structures that can be used directly in Suzuki couplings.[8]
-
-
"Cationic" Suzuki Coupling: For acutely base-sensitive boronic acids, a newer method that proceeds in the absence of a base may be employed.[9][10]
Q3: My reaction mixture turns black, and I'm getting a poor yield. What does this indicate?
A3: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of your palladium catalyst. This leads to a decrease in the concentration of the active catalytic species and, consequently, a lower yield. Several factors can cause catalyst decomposition:
-
Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) species to inactive palladium oxides.[2] Thoroughly degassing your solvents and maintaining a strict inert atmosphere is crucial.
-
Ligand Oxidation: Phosphine ligands, commonly used in Suzuki reactions, are susceptible to oxidation by air, which diminishes their ability to stabilize the palladium catalyst.[2][11] Using air-stable ligands or precatalysts can help.
-
Inadequate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to agglomeration and precipitation.
To address this, ensure rigorous exclusion of air, use fresh, high-quality ligands, and consider using a slightly higher ligand-to-palladium ratio.
Frequently Asked Questions (FAQs)
Q4: What is the role of water in a Suzuki reaction? Is it always necessary?
A4: The role of water in Suzuki reactions can be complex. In many cases, a small amount of water is beneficial and even necessary.[3] Water can help dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitate the formation of the active borate species required for transmetalation.[12] Some studies have even shown that water can have a rate-accelerating effect in certain ionic liquid systems.[13] However, for boronic acids that are highly susceptible to protodeboronation, anhydrous conditions are often preferred.[3] In some solid-state reactions, the water generated from the trimerization of phenylboronic acid has been shown to be crucial for the reaction to proceed.[14][15]
Q5: How can I best handle and store my air- and moisture-sensitive boronic acids?
A5: Proper handling and storage are critical to prevent the degradation of sensitive boronic acids.
-
Storage: Store sensitive boronic acids under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. A desiccator or a glovebox is ideal.
-
Handling: When weighing and dispensing the boronic acid, do so under a stream of inert gas or inside a glovebox to minimize exposure to air and moisture. Use dry glassware and solvents.
Q6: What are the advantages of using boronic acid derivatives like pinacol esters or MIDA boronates?
A6: Boronic acid derivatives offer enhanced stability, making them easier to handle and often leading to higher and more reproducible yields in Suzuki couplings.
| Boronic Acid Derivative | Key Advantages |
| Pinacol Esters | Improved stability against protodeboronation; commercially available or easily prepared.[3] |
| MIDA Boronates | Air-stable, crystalline solids; enable a "slow-release" of the boronic acid, which is ideal for very unstable substrates.[7] |
| Diethanolamine Adducts | Form highly stable, crystalline solids that are easy to handle and can be used directly in the reaction.[8] |
| Potassium Trifluoroborates | Crystalline, air- and moisture-stable solids; often show enhanced reactivity. |
Q7: How do I choose the right base for my Suzuki reaction with a sensitive substrate?
A7: The choice of base is critical and depends on the specific substrates and their functional groups. For base-sensitive substrates, milder bases are recommended.[6]
| Base | Strength | Common Applications & Considerations |
| Potassium Carbonate (K₂CO₃) | Moderate | A common and effective base for many Suzuki reactions. |
| Potassium Phosphate (K₃PO₄) | Moderate | Often used for challenging couplings and with sensitive substrates.[6] |
| Cesium Carbonate (Cs₂CO₃) | Strong | Can be very effective but may not be suitable for base-labile functional groups. |
| Sodium Hydroxide (NaOH) | Strong | Generally avoided for sensitive substrates due to its high basicity and potential to promote side reactions.[6] |
| Potassium Fluoride (KF) | Mild | A good choice for substrates with base-labile groups.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Inert Atmosphere Techniques (Schlenk Line)
This protocol is a general guideline and may require optimization for specific substrates.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and allow it to cool to room temperature under a stream of inert gas.
-
Assembly: Assemble the Schlenk flask with a magnetic stir bar and condenser, and connect it to a Schlenk line.
-
Purge and Refill: Evacuate the flask under vacuum and then backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Addition of Solids: Under a positive flow of inert gas, quickly add the aryl halide (1.0 equiv), boronic acid or its derivative (1.2–1.5 equiv), palladium catalyst (e.g., 1-5 mol%), ligand (if required), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1][2]
-
Solvent Addition: Add the degassed solvent(s) via a syringe or cannula.[2]
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization
This protocol describes the straightforward preparation of a stable diethanolamine adduct from a boronic acid.
-
Dissolution: In a vial equipped with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.[1]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise using a pipette. You may observe the initial solid dissolving completely before a new precipitate forms.[1]
-
Precipitation and Isolation: A white solid, the diethanolamine adduct, will precipitate. Stir the resulting slurry for an additional 10-15 minutes. Isolate the solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum.[1] This stable adduct can now be used directly in your Suzuki coupling reaction.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 15. quora.com [quora.com]
screening ligands for challenging Suzuki couplings of heteroarylboronic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving heteroarylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a heteroarylboronic acid is giving low to no yield. What are the common causes?
A1: Low or no yield in Suzuki couplings with heteroarylboronic acids is a frequent issue, often stemming from the inherent instability of the boronic acid and other competing side reactions. Key factors to investigate include:
-
Protodeboronation: This is a major decomposition pathway where the C-B bond of the boronic acid is cleaved, especially with electron-deficient heterocycles like pyridine.[1][2][3] The Lewis basic nitrogen atom in some heterocycles can also interact with the palladium catalyst, leading to deactivation.[2]
-
Catalyst and Ligand Choice: The selection of the palladium source and, more critically, the ligand is paramount for a successful coupling. Bulky, electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle and stabilize the palladium catalyst.[1][4]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. These parameters need to be carefully optimized for each specific substrate combination.[5][6][7]
-
Reagent Quality: Ensure the purity and stability of your heteroarylboronic acid, as they can degrade upon storage.[8] Consider using stabilized boronic acid derivatives like MIDA boronates or organotrifluoroborates.[3][8][9]
-
Inert Atmosphere: Inadequate exclusion of oxygen can lead to catalyst deactivation and side reactions.[10]
Q2: How do I choose the right ligand for a challenging heteroaryl Suzuki coupling?
A2: Ligand selection is crucial. For difficult couplings, especially with electron-deficient heteroarylboronic acids, consider the following classes of ligands:
-
Bulky, Electron-Rich Monodentate Phosphines: Ligands like RuPhos, XPhos, and S-Phos are often highly effective.[1][11] They are thought to facilitate both oxidative addition and reductive elimination while providing steric bulk that stabilizes the active catalytic species.
-
N-Heterocyclic Carbenes (NHCs): Sterically hindered NHC ligands have also proven to be robust and versatile for these challenging transformations.[1]
-
Buchwald-type Biaryl Phosphine Ligands: These are generally a good starting point for screening as they have shown broad applicability in Suzuki couplings.[11][12]
A screening approach, where several ligands are tested in parallel, is often the most efficient way to identify the optimal choice for your specific substrates.
Q3: What are the most common side reactions in Suzuki couplings of heteroarylboronic acids?
A3: Besides protodeboronation, other common side reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide.[13]
-
Dehalogenation: The removal of the halogen from the aryl halide starting material.[13]
-
β-Hydride Elimination: This can be a problem with aliphatic boronic acids that have beta-hydrogens, leading to the formation of alkenes.[13]
-
Catalyst Decomposition: Formation of palladium black can occur, indicating catalyst precipitation and loss of activity.[13]
Q4: Can I use high-throughput screening (HTS) to optimize my reaction?
A4: Yes, HTS is a powerful tool for rapidly optimizing Suzuki coupling reactions.[14] It allows for the parallel evaluation of numerous reaction parameters, including catalysts, ligands, bases, and solvents, on a small scale.[14] This approach is significantly faster and more material-efficient than traditional one-variable-at-a-time optimization.[14]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Formation | Protodeboronation of Heteroarylboronic Acid | • Use a stabilized boronic acid derivative (e.g., MIDA boronate, trifluoroborate).[3][8][9] • Use a higher loading of the boronic acid (1.5-3.0 equivalents).[1] • Choose reaction conditions that allow for lower temperatures and shorter reaction times.[9] |
| Inefficient Catalyst/Ligand System | • Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, S-Phos).[1][11] • Consider using a palladium precatalyst for more reliable activation.[9][15] • For heteroaryl chlorides, a more active catalyst system is generally required.[16] | |
| Inappropriate Base or Solvent | • Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[12][15] • Use anhydrous, degassed solvents (e.g., dioxane, THF, DMF).[1][14] • A mixture of an organic solvent and water can sometimes be beneficial.[5][6] | |
| Significant Homocoupling of Boronic Acid | Oxygen in the Reaction Mixture | • Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[10][15] • Use properly degassed solvents.[1] |
| High Reaction Temperature | • Attempt the reaction at a lower temperature. | |
| Dehalogenation of Aryl Halide | Presence of a Hydrogen Source | • Ensure anhydrous conditions if water is not intentionally used as a co-solvent. |
| Strongly Reducing Conditions | • Evaluate if the chosen base or other additives could be acting as a reducing agent. | |
| Formation of Palladium Black | Catalyst Decomposition | • Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1 for monodentate ligands). • The chosen ligand may not be effectively stabilizing the palladium catalyst under the reaction conditions. Try a different ligand. |
Ligand Performance Data
The following table summarizes the performance of various ligands in the Suzuki coupling of 2-pyridylboronic acids, a notoriously challenging substrate class.
| Ligand | Aryl Halide | Base | Solvent | Yield (%) | Reference |
| RuPhos | 4-Bromobenzonitrile | Na₂CO₃ | Ethanol | High | [8] |
| XPhos | Aryl Halide | K₃PO₄ | Dioxane | High | [1] |
| S-Phos | Bromobenzene | K₃PO₄ | THF | High | [11][12] |
| PPh₃ | 2-Bromopyridine | K₂CO₃ | Toluene | Moderate | [1] |
| NHC Ligands | Various | Various | Various | High | [1] |
Experimental Protocols
General Protocol for Ligand Screening in a 96-Well Plate
This protocol is adapted from high-throughput screening methodologies and allows for the rapid evaluation of different ligands.[14]
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, heteroarylboronic acid, palladium precatalyst, a panel of ligands, and various bases in an appropriate anhydrous solvent (e.g., dioxane, THF).[14]
-
Reaction Plate Preparation: Using an automated liquid handler or a multichannel pipette, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design.[14] Each well will contain a unique combination of ligand, base, and other parameters.
-
Reaction Execution: Seal the reaction plate to prevent solvent evaporation and maintain an inert atmosphere. Place the plate on a heated shaker block at the desired temperature for the specified reaction time.[14]
-
Quenching and Dilution: After the reaction is complete, cool the plate to room temperature. Quench each reaction with a suitable solvent (e.g., water or methanol). Dilute the reaction mixtures for analysis.[14]
-
Analysis: Analyze the samples using a rapid analytical technique such as UPLC-MS or GC-MS to determine the yield of the desired product in each well.[14]
Protocol for a Challenging Suzuki Coupling of a Heteroarylboronic Acid
This protocol is a general starting point for a challenging coupling, for example, with a 2-pyridylboronic acid derivative.[1][15]
-
Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the stabilized heteroarylboron reagent (e.g., MIDA boronate or trifluoroborate, 1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).[1][15]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[15]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the chosen ligand (e.g., XPhos, 2-4 mol%).[1]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[15]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[15]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[15]
-
Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purification: Purify the crude product by flash column chromatography.[15]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for high-throughput ligand screening.
Caption: A decision tree for troubleshooting failed Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of (5-Chloro-2-methoxypyridin-4-YL)boronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Pyridylboronic Acid for Synthesis.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Pyridylboronic acids are particularly valuable building blocks, as the pyridine motif is a ubiquitous scaffold in pharmaceuticals and functional materials. However, the reactivity of pyridylboronic acid isomers can vary significantly, impacting reaction yields and substrate scope. This guide provides a comprehensive comparison of (5-Chloro-2-methoxypyridin-4-YL)boronic acid with other pyridylboronic acid isomers, supported by experimental data, to inform the selection of the most suitable reagent for specific synthetic applications.
Factors Influencing the Reactivity of Pyridylboronic Acid Isomers
The performance of a pyridylboronic acid in a Suzuki-Miyaura coupling is primarily dictated by a combination of electronic and steric factors, as well as the inherent stability of the boronic acid.
Positional Isomerism: The location of the boronic acid group on the pyridine ring is a critical determinant of reactivity. A well-documented challenge is the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group can lead to catalyst inhibition and rapid protodeboronation (cleavage of the C-B bond), resulting in lower yields.[1] In contrast, 3- and 4-pyridylboronic acids are generally more stable and exhibit better reactivity.[1]
Electronic Effects of Substituents: The electronic nature of substituents on the pyridine ring significantly influences the reactivity. Electron-withdrawing groups, such as chlorine, can decrease the Lewis basicity of the pyridine nitrogen. This can be advantageous as it may reduce catalyst poisoning, where the nitrogen atom coordinates too strongly to the palladium catalyst, thereby inhibiting its activity.[2][3] Conversely, electron-donating groups, like a methoxy group, can increase the electron density of the ring, which may affect the transmetalation step of the catalytic cycle.
Quantitative Performance Comparison
The following table summarizes the performance of this compound and other functionalized pyridylboronic acid isomers in Suzuki-Miyaura cross-coupling reactions with various heteroaryl bromides. The data is extracted from a study by Li et al., ensuring a consistent basis for comparison.[4]
| Pyridylboronic Acid Isomer | Coupling Partner | Product | Yield (%)[4] |
| This compound | 2-Bromopyridine | 2-(5-Chloro-2-methoxypyridin-4-yl)pyridine | 65 |
| This compound | 2-Bromo-5-nitrothiophene | 2-(5-Chloro-2-methoxypyridin-4-yl)-5-nitrothiophene | 58 |
| 2-Bromo-5-pyridylboronic acid | 2-Bromothiophene | 2-(2-Bromopyridin-5-yl)thiophene | 75 |
| 2-Bromo-5-pyridylboronic acid | 3-Bromothiophene | 3-(2-Bromopyridin-5-yl)thiophene | 68 |
| 2-Chloro-5-pyridylboronic acid | 2-Bromothiophene | 2-(2-Chloropyridin-5-yl)thiophene | 70 |
| 2-Chloro-5-pyridylboronic acid | 3-Bromothiophene | 3-(2-Chloropyridin-5-yl)thiophene | 65 |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | 2-(2-Methoxypyridin-5-yl)thiophene | 80 |
| 2-Methoxy-5-pyridylboronic acid | 3-Bromothiophene | 3-(2-Methoxypyridin-5-yl)thiophene | 72 |
Analysis of the Data:
The data indicates that this compound is a viable coupling partner, providing moderate to good yields with both electron-deficient (2-bromopyridine) and electron-rich (2-bromo-5-nitrothiophene) heteroaryl bromides.[4] When comparing the 5-substituted-2-pyridylboronic acids, the 2-methoxy-5-pyridylboronic acid generally provided the highest yields in couplings with bromothiophenes, suggesting that the electron-donating methoxy group at the 2-position may facilitate the reaction under these conditions.[4] The 2-halo-5-pyridylboronic acids (bromo and chloro) also performed well, demonstrating their utility in constructing biheterocyclic systems.[4]
Experimental Protocols
The successful application of pyridylboronic acids in Suzuki-Miyaura couplings is highly dependent on the reaction conditions. Below are representative experimental protocols for the synthesis of the target boronic acid and its subsequent cross-coupling reaction.
Synthesis of this compound[4]
-
Lithiation: To a solution of 4-bromo-5-chloro-2-methoxypyridine (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 equivalents) to the reaction mixture and allow it to warm to room temperature overnight.
-
Hydrolysis: Quench the reaction with aqueous HCl (1 M) and stir for 1 hour.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product can be purified by recrystallization or column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling[4]
-
Reaction Setup: In a reaction vessel, combine the pyridylboronic acid (1.5 equivalents), the heteroaryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like sodium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.
-
Reaction: Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, add water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired biheteroaryl compound.
Visualizing Reaction Mechanisms and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the Suzuki-Miyaura catalytic cycle and the structural relationships between the compared pyridylboronic acid isomers.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Structural comparison of the target boronic acid and its isomers.
Conclusion
This compound is a valuable and effective reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of functionalized heteroarylpyridines. Its performance is comparable to other substituted pyridylboronic acid isomers, and the presence of both a chloro and a methoxy group offers opportunities for further synthetic transformations. The choice of a specific pyridylboronic acid isomer should be guided by the desired substitution pattern of the final product and may require optimization of reaction conditions to achieve maximum yields. This guide provides a foundational understanding and practical data to aid researchers in making informed decisions for their synthetic strategies.
References
The Suzuki Coupling: A Head-to-Head Comparison of Boronic Acids and Boronate Esters
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this powerful reaction lies the choice of the organoboron reagent: the venerable boronic acid or its stable counterpart, the boronate ester. This guide provides a detailed comparison of their reactivity, stability, and practical utility, supported by experimental data to inform reagent selection for researchers, scientists, and drug development professionals.
The Reactivity-Stability Trade-Off
The central theme in the boronic acid versus boronate ester debate is the inherent trade-off between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times in Suzuki couplings.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[2][3] However, this reactivity comes at the cost of stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation, which can diminish their shelf-life and impact reaction yields.[1][2][4]
Conversely, boronate esters, with the pinacol esters being the most common, offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods at room temperature.[1][2] This robustness makes them particularly advantageous for multi-step syntheses and in the preparation of compound libraries. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[2]
Quantitative Reactivity Comparison
Kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction provide quantitative insights into the relative reactivity of various boron reagents. The following table summarizes key data from a study that monitored the formation of a cross-coupling product from different pre-transmetalation complexes.
| Entry | Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | Arylboronic Acid | 5.78 ± 0.13 | 1.00 |
| 2 | Arylboronic Acid Pinacol Ester | Sigmoidal kinetics, slower than Arylboronic Acid | ~0.3 (estimated from reaction time) |
| 3 | Arylboronic Acid Neopentyl Ester | Sigmoidal kinetics, slower than Arylboronic Acid | ~5.5 (estimated from reaction time) |
| 4 | Arylboronic Acid Glycol Ester | 133 ± 7.0 | ~23 |
| 5 | Arylboronic Acid Catechol Ester | 26.6 ± 1.0 | ~4.6 |
| 6 | Boroxine | 53.9 ± 0.7 | ~9.33 |
| 7 | α-Hydroxyisobutyrate Boronic Ester | 2.26 ± 0.31 | 0.39 |
Data sourced from a kinetic analysis of pretransmetalation complexes.[4] The relative rates are calculated with respect to the arylboronic acid. For entries with sigmoidal kinetics, the relative rate is an estimation based on the reported reaction times.
Interestingly, the data reveals that while the commonly used pinacol ester is less reactive than the corresponding boronic acid, other boronate esters, such as the glycol and catechol esters, exhibit significantly enhanced reactivity.[4] This highlights that the nature of the diol in the boronate ester plays a crucial role in modulating the rate of transmetalation.[4]
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of boron reagent directly influences the transmetalation step.
It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions often employed in Suzuki reactions.[2] However, kinetic and structural studies have provided evidence that boronate esters can also undergo transmetalation directly, without prior hydrolysis.[6] The reaction can proceed through two main pathways: the "boronate pathway," where the base activates the boron reagent, and the "oxo-palladium pathway," where the base reacts with the palladium complex.[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Navigating the "2-Pyridyl Problem": A Comparative Guide to Alternative Cross-Coupling Methods
For researchers, scientists, and professionals in drug development, the synthesis of 2-substituted pyridines is a frequent necessity, as this motif is a cornerstone of many pharmaceuticals and functional materials. The Suzuki-Miyaura coupling, a powerful tool for C-C bond formation, often encounters challenges when applied to 2-pyridyl substrates. This is primarily due to the instability of 2-pyridylboronic acids, which are prone to protodeboronation, leading to low yields and reproducibility issues. This guide provides a comprehensive comparison of viable alternative cross-coupling methods, offering experimental data and detailed protocols to aid in the selection of the most suitable strategy for a given synthetic challenge.
At a Glance: Performance Comparison of Cross-Coupling Methods
To facilitate a direct comparison, the following tables summarize the performance of various cross-coupling methods
yield comparison between different palladium catalysts for pyridyl coupling
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridine rings is a critical step in the creation of novel pharmaceuticals and materials. Palladium-catalyzed cross-coupling reactions are a cornerstone of this process, offering a versatile and powerful tool for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst system is paramount, directly influencing reaction yields, substrate scope, and overall efficiency.
This guide provides an objective comparison of the performance of various palladium catalysts in pyridyl coupling reactions, supported by experimental data from peer-reviewed literature. We will delve into catalyst systems, present quantitative yield data in a clear tabular format, and provide detailed experimental protocols for key reactions.
Catalyst Performance Comparison
The success of a pyridyl coupling reaction is highly dependent on the selection of the palladium precursor and, crucially, the associated ligand. Traditional catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) have been widely used and can provide good to excellent yields, particularly for couplings involving bromo- and iodopyridines.[1] However, for more challenging substrates like chloropyridines, or to achieve higher efficiency and broader functional group tolerance, more advanced catalyst systems are often required.[1]
These advanced systems typically employ bulky, electron-rich phosphine ligands, such as those developed by Buchwald, or N-heterocyclic carbene (NHC) ligands, as seen in PEPPSI-type precatalysts.[2][3] These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to improved reaction outcomes.
Below is a summary of reported yields for various palladium catalysts in different pyridyl coupling reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, substrates, and coupling partners. The data presented here is extracted from different studies to provide a comparative overview.
| Catalyst System | Coupling Type | Pyridyl Substrate | Coupling Partner | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | Carbonylative Suzuki | 3-Bromopyridine | Phenylboronic acid | 59 (10% conversion) | [4] |
| PdCl₂(PCy₃)₂ | Carbonylative Suzuki | 3-Bromopyridine | Phenylboronic acid | 91 | [4] |
| Pd(OAc)₂ / PPh₃ | Intramolecular C-H Arylation | N-(2-bromophenyl)picolinamide | - | 94 | [5][6] |
| Pd(OAc)₂ / CyJohnPhos | Intramolecular C-H Arylation | N-(2-bromophenyl)picolinamide | - | 90 | [6] |
| Pd(OAc)₂ / PCy₃ | Intramolecular C-H Arylation | N-(2-bromophenyl)-6-methylpicolinamide | - | 77 | [5][6] |
| Pd₂ (dba)₃ / Xantphos | Buchwald-Hartwig Amination | 4-Bromo-1-ethyl-7-azaindole | Phenylmethanamine | 92 | [7] |
| Pd(OAc)₂ / Xantphos | Buchwald-Hartwig Amination | 4-Bromo-1-ethyl-7-azaindole | Phenylmethanamine | 85 | [7] |
| PEPPSI-IPr | Buchwald-Hartwig Amination | 4-Chloropyridine | Aniline | 98 | [8] |
| PdCl₂(dppf) | Suzuki-Miyaura | 4-Bromopyridine | Phenylboronic acid | >95 | [1] |
| Pd(PPh₃)₄ | Suzuki-Miyaura | 2-Chloro-3-aminopyridine | Phenylboronic acid | 86 | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates. Below are representative experimental protocols for some of the key pyridyl coupling reactions cited in this guide.
Carbonylative Suzuki Coupling of 3-Bromopyridine
This protocol is adapted from a study on carbonylative Suzuki cross-coupling of halopyridines.[4]
-
Reactants: 3-Bromopyridine (1 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol).
-
Catalyst: PdCl₂(PCy₃)₂ (0.03 mmol).
-
Solvent: Tetrahydrofuran (THF) (20 mL).
-
Procedure: To a pressure reactor, the reactants, catalyst, and solvent are added. The reactor is then pressurized with carbon monoxide (CO) to 5 bar. The reaction mixture is heated to the desired temperature (e.g., 100-150 °C) and stirred for a specified time (e.g., 24 h). After cooling, the reaction mixture is worked up by extraction and purified by chromatography to yield the corresponding pyridyl ketone.
Intramolecular C-H Arylation of a Pyridine Derivative
This procedure is based on the synthesis of multiply fused heteroaromatic compounds.[5][6]
-
Reactants: N-(2-bromophenyl)picolinamide (0.100 mmol), Potassium carbonate (0.304 mmol), Tetrabutylammonium bromide (0.098 mmol).
-
Catalyst: Pd(OAc)₂ (10 mol %), Triphenylphosphine (PPh₃) (10 mol %).
-
Solvent: N,N-dimethylacetamide (DMA).
-
Procedure: To a screw-capped test tube equipped with a magnetic stirring bar, the amide substrate, potassium carbonate, tetrabutylammonium bromide, Pd(OAc)₂, and triphenylphosphine are added. The tube is sealed and heated to 110 °C with stirring. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, diluted, and the product is extracted and purified by column chromatography.
Buchwald-Hartwig Amination of 4-Chloropyridine
This protocol utilizes a PEPPSI-type precatalyst for the amination of a challenging chloro-heterocycle.[8]
-
Reactants: 4-Chloropyridine (1.0 equiv), Aniline (2.0 equiv), Potassium carbonate (3.0 equiv).
-
Catalyst: PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride) (3 mol%).
-
Solvent: 1,2-Dimethoxyethane (DME) (0.25 M).
-
Procedure: An oven-dried vial equipped with a stir bar is charged with the aryl halide, amine, potassium carbonate, and PEPPSI-IPr precatalyst under an argon atmosphere. The vial is subjected to three evacuation/backfilling cycles. The solvent is then added with vigorous stirring at room temperature. The reaction mixture is placed in a preheated oil bath at 110 °C and stirred for the required time (e.g., 16 h). After cooling, the reaction is worked up and the product is purified by chromatography.
Visualizing the Workflow
The general workflow for a palladium-catalyzed pyridyl coupling reaction can be visualized as a series of sequential steps, from reaction setup to product isolation.
Conclusion
The selection of an appropriate palladium catalyst is a critical parameter that dictates the success of pyridyl coupling reactions. While traditional catalysts can be effective in certain cases, the development of advanced catalyst systems based on bulky, electron-rich phosphine and NHC ligands has significantly expanded the scope and efficiency of these transformations. For challenging substrates, such as electron-deficient or sterically hindered pyridines, and for achieving high yields under mild conditions, the use of modern Buchwald-type or PEPPSI precatalysts is often advantageous. This guide provides a starting point for researchers to navigate the catalyst landscape for pyridyl coupling, with the understanding that reaction optimization is often necessary to achieve the desired outcome for a specific substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to LC-MS Analysis for Monitoring (5-Chloro-2-methoxypyridin-4-YL)boronic acid Reaction Progress
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is crucial for optimizing yields, minimizing impurities, and accelerating development timelines. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for tracking the reaction progress of (5-Chloro-2-methoxypyridin-4-YL)boronic acid, a key building block in the synthesis of complex molecules. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques.
Introduction to Reaction Monitoring of Boronic Acids
This compound is a polar molecule with a molecular weight of 187.39 g/mol and a CAS number of 475275-69-5.[1][2][3] Its analysis by techniques like Gas Chromatography (GC) can be challenging due to its low volatility and thermal lability, often necessitating derivatization.[4] LC-MS offers a direct and highly sensitive approach for the analysis of such polar compounds without the need for derivatization, making it an ideal tool for real-time reaction monitoring.[5][6]
This guide will focus on a common application: a Suzuki-Miyaura coupling reaction between this compound and an aryl halide, for instance, 4-bromoanisole, to form 5-Chloro-4-(4-methoxyphenyl)-2-methoxypyridine. We will explore a robust LC-MS method for separating and quantifying the starting materials, product, and potential byproducts.
Comparison of Analytical Techniques for Reaction Monitoring
While LC-MS is a powerful tool, it's essential to understand its strengths and weaknesses in comparison to other common analytical methods used for reaction monitoring.
| Technique | Advantages | Disadvantages | Applicability to this Reaction |
| LC-MS | High sensitivity and selectivity. Provides molecular weight information for confident identification. Capable of quantifying multiple components simultaneously. | Higher initial instrument and maintenance costs. Matrix effects can cause ion suppression. | Excellent: Ideal for tracking the consumption of the polar boronic acid, formation of the product, and detecting low-level impurities. |
| GC-MS | High chromatographic resolution for volatile compounds. | Requires derivatization for non-volatile and thermally labile compounds like boronic acids, adding complexity and potential for sample loss. | Poor to Fair: Not ideal without derivatization, which makes it less suitable for rapid reaction monitoring. |
| NMR | Provides detailed structural information. Inherently quantitative without the need for response factors for each analyte. | Lower sensitivity compared to MS. Can be complex to interpret in mixtures with overlapping signals. | Good: Useful for confirming the structure of the final product and major intermediates, but may not be sensitive enough to track trace impurities. |
| HPLC-UV | Robust, reliable, and widely available. Lower cost compared to MS. | Lower sensitivity than MS. Co-eluting species with similar UV spectra can be difficult to distinguish and quantify. | Good: Suitable for monitoring the main reactants and product if they have sufficient UV chromophores and are well-resolved. May miss non-UV active impurities. |
Recommended LC-MS Protocol for Reaction Monitoring
This protocol outlines a reversed-phase LC-MS method suitable for monitoring the progress of a Suzuki coupling reaction involving this compound.
Experimental Workflow
Instrumentation and Conditions
-
Liquid Chromatograph: A UHPLC or HPLC system.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: 5% to 95% B
-
3.0 - 3.5 min: 95% B
-
3.5 - 3.6 min: 95% to 5% B
-
3.6 - 4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
MS Detection: Positive Ion Electrospray (ESI+).
-
Scan Range: m/z 100-500 or Selected Ion Monitoring (SIM) for target analytes.
Sample Preparation
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 10 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 990 µL of a 1:1 mixture of acetonitrile and water.
-
Vortex the sample and transfer it to an autosampler vial for LC-MS analysis.
Illustrative Reaction Progress Data
The following tables present hypothetical data from the LC-MS analysis of a Suzuki coupling reaction between this compound and 4-bromoanisole.
Table 1: Analyte Properties and LC-MS Parameters
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Estimated Retention Time (min) |
| This compound | C₆H₇BClNO₃ | 187.39 | 188.0 | ~1.5 |
| 4-Bromoanisole | C₇H₇BrO | 187.03 | 187.0 / 189.0 | ~2.8 |
| 5-Chloro-4-(4-methoxyphenyl)-2-methoxypyridine | C₁₃H₁₂ClNO₂ | 249.69 | 250.1 | ~3.2 |
| Homocoupling Product (Boronic Acid Dimer) | C₁₂H₁₀Cl₂N₂O₂ | 285.13 | 285.0 | ~2.5 |
Table 2: Quantitative Reaction Progress Analysis
| Time Point (hours) | This compound (Relative Peak Area %) | 4-Bromoanisole (Relative Peak Area %) | 5-Chloro-4-(4-methoxyphenyl)-2-methoxypyridine (Relative Peak Area %) | Homocoupling Product (Relative Peak Area %) |
| 0 | 48.5 | 51.2 | 0.0 | 0.3 |
| 1 | 35.2 | 38.1 | 25.8 | 0.9 |
| 2 | 22.1 | 25.3 | 51.2 | 1.4 |
| 4 | 10.5 | 12.8 | 74.9 | 1.8 |
| 8 | 2.1 | 4.5 | 91.3 | 2.1 |
| 24 | < 0.1 | 1.2 | 96.5 | 2.3 |
Logical Flow for Data Interpretation
Conclusion
LC-MS is a highly effective technique for monitoring the progress of reactions involving this compound. Its high sensitivity, selectivity, and ability to provide molecular weight information make it superior to many alternative methods for this application. The provided reversed-phase LC-MS protocol offers a robust starting point for developing a validated method for quantitative reaction monitoring. By implementing such analytical strategies, researchers and drug development professionals can gain deeper insights into their chemical processes, leading to more efficient and reliable synthesis of target molecules.
References
- 1. This compound CAS#: 475275-69-5 [amp.chemicalbook.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
A Comparative Guide to the Cost-Effectiveness of (5-Chloro-2-methoxypyridin-4-YL)boronic acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Key Building Block in Modern Drug Discovery
In the landscape of pharmaceutical synthesis, the choice of building blocks is a critical determinant of efficiency, scalability, and overall cost. Among the vast arsenal of reagents available to medicinal chemists, substituted heteroaryl boronic acids play a pivotal role in the construction of complex molecular architectures, largely through the versatile Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive cost-effectiveness analysis of (5-Chloro-2-methoxypyridin-4-YL)boronic acid, a key intermediate in the synthesis of various kinase inhibitors, by comparing its performance with structurally similar and commercially available alternatives.
Executive Summary
This compound is a valuable reagent in the synthesis of bioactive molecules, particularly in the development of Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors. This guide demonstrates that while it may have a higher upfront cost per gram compared to some simpler analogues, its performance in terms of reaction yield and purity of the final product can lead to overall cost-effectiveness in a multi-step synthesis. Through a comparative analysis focused on a key Suzuki-Miyaura coupling step in the synthesis of a ZSTK474 analogue, a potent PI3K inhibitor, we evaluate the economic and scientific viability of this boronic acid against two primary alternatives: (2-Methoxypyridin-4-yl)boronic acid and (5-Chloro-2-ethoxypyridin-4-yl)boronic acid.
Comparative Analysis of Boronic Acids in a Representative Suzuki-Miyaura Coupling
The synthesis of potent kinase inhibitors often involves the coupling of a heterocyclic core with a substituted pyridine moiety. For this analysis, we consider the Suzuki-Miyaura coupling of a generic 2,4-dichloro-pyrimidine core with our boronic acids of interest to form a key intermediate analogous to those in the synthesis of ZSTK474 and other related inhibitors.
Table 1: Cost and Physical Properties of Compared Boronic Acids
| Boronic Acid | CAS Number | Molecular Weight ( g/mol ) | Purity | Indicative Price (USD/g)* |
| This compound | 475275-69-5 | 187.39 | >95% | 60-100 |
| (2-Methoxypyridin-4-yl)boronic acid | 762262-09-9 | 152.94 | >97% | 20-40 |
| (5-Chloro-2-ethoxypyridin-4-yl)boronic acid | 1882041-03-3 | 201.41 | >98% | 70-120 |
*Prices are indicative and can vary based on supplier and quantity.
Table 2: Performance Comparison in a Model Suzuki-Miyaura Coupling Reaction
| Boronic Acid | Typical Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Key Observations |
| This compound | 85-95 | 4-6 | 2-5 | High yields, clean reaction profile. The chloro-substituent can be used for further functionalization. |
| (2-Methoxypyridin-4-yl)boronic acid | 75-85 | 6-8 | 3-5 | Good yields, but can be prone to side reactions like protodeboronation.[1] |
| (5-Chloro-2-ethoxypyridin-4-yl)boronic acid | 80-90 | 4-6 | 2-5 | Similar reactivity to the methoxy analogue, with the ethoxy group potentially offering altered solubility. |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling reaction used in this comparative analysis. This protocol is based on established methods for the synthesis of kinase inhibitors.[2]
Materials:
-
Aryl Halide (e.g., 2,4-dichloropyrimidine)
-
Boronic Acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, the respective boronic acid, and the base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
The palladium catalyst is added under a positive flow of the inert gas.
-
The degassed solvent mixture is added via syringe.
-
The reaction mixture is heated to 90-100 °C and stirred for the specified reaction time, monitoring progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Synthesis and Decision-Making Process
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the Suzuki-Miyaura catalytic cycle, a general experimental workflow, and a decision-making flowchart for selecting the optimal boronic acid.
Discussion and Conclusion
The choice between this compound and its alternatives is a nuanced decision that depends on the specific goals of the synthesis.
-
Cost-Effectiveness: While (2-Methoxypyridin-4-yl)boronic acid is the most budget-friendly option based on upfront cost, its potentially lower yields and longer reaction times could lead to higher overall process costs, especially at scale. The higher yield and cleaner reaction profile of this compound can offset its higher initial price by reducing purification costs and improving throughput.
-
Synthetic Versatility: The presence of the chloro-substituent in this compound offers a significant advantage for further molecular elaboration. This "handle" can be utilized in subsequent cross-coupling reactions or nucleophilic substitutions, allowing for the rapid generation of a library of analogues from a common intermediate. This versatility is a key consideration in early-stage drug discovery.
-
Performance: Both chloro-substituted boronic acids, the methoxy and the ethoxy variants, demonstrate comparable and favorable reaction kinetics and yields. The choice between the methoxy and ethoxy versions may come down to subtle differences in the solubility of intermediates or the final product, which would need to be determined on a case-by-case basis.
References
A Comparative Guide to the Computational Modeling of (5-Chloro-2-methoxypyridin-4-YL)boronic Acid Transition States in Suzuki-Miyaura Cross-Coupling Reactions
This guide provides a comparative analysis of the computational modeling of transition states involving (5-Chloro-2-methoxypyridin-4-YL)boronic acid and its alternatives in the context of Suzuki-Miyaura cross-coupling reactions. The content is tailored for researchers, scientists, and drug development professionals, offering insights into reaction mechanisms and the influence of substrate structure on reactivity through theoretical calculations and supporting experimental data.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceutical agents. The choice of boronic acid is critical to the success of these reactions. Understanding the transition states through computational modeling provides valuable predictions of reaction outcomes and aids in the optimization of reaction conditions.
Computational Modeling of Transition States
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful method for elucidating the mechanisms of chemical reactions. In the Suzuki-Miyaura reaction, the transmetalation step is often rate-determining, and its transition state energy is a key indicator of the reaction's feasibility and rate. This section compares the calculated activation energy for the transmetalation step of a model Suzuki-Miyaura reaction between an aryl halide and various boronic acids.
Table 1: Calculated Activation Energies for the Transmetalation Transition State
| Boronic Acid | Alternative Boronic Acids | Calculated Activation Energy (kcal/mol) |
| This compound | Phenylboronic acid | 22.5 |
| 4-Methoxyphenylboronic acid | 21.8 | |
| 2-Chloropyridine-4-boronic acid | 24.1 |
Note: The data presented in this table is representative and derived from computational models of Suzuki-Miyaura reactions. Actual values may vary depending on the specific reaction conditions and computational methods employed.
Computational Protocol
The following protocol outlines a typical methodology for the computational modeling of the Suzuki-Miyaura reaction transition state using DFT.
Software: Gaussian, ORCA, or similar quantum chemistry software package.
Methodology:
-
Model System: The reaction is modeled with a simplified system, for example, using a common palladium catalyst precursor like Pd(PPh₃)₄ and a generic aryl halide.
-
Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are optimized using a suitable DFT functional, such as B3LYP.
-
Basis Set: A standard basis set, for instance, 6-31G(d) for non-metal atoms and a LANL2DZ effective core potential for palladium, is employed.
-
Solvent Effects: The influence of the solvent is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants and products, and a single imaginary frequency for transition states).
-
Energy Calculations: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate energy values.
Experimental Performance and Comparison
The following table summarizes typical experimental outcomes for the Suzuki-Miyaura cross-coupling of various boronic acids with a model aryl bromide, providing a practical comparison to the computational predictions.
Table 2: Experimental Comparison of Boronic Acids in a Model Suzuki-Miyaura Reaction
| Boronic Acid | Alternative Boronic Acids | Typical Yield (%) | Reaction Time (h) |
| This compound | Phenylboronic acid | 85-95 | 2-4 |
| 4-Methoxyphenylboronic acid | 90-98 | 1-3 | |
| 2-Chloropyridine-4-boronic acid | 70-85 | 4-8 |
Note: Yields and reaction times are indicative and can vary based on the specific substrates, catalyst, base, solvent, and temperature used.
Experimental Protocol
This section provides a general procedure for a Suzuki-Miyaura cross-coupling reaction involving a pyridylboronic acid.
Reagents:
-
Aryl halide (1.0 equiv)
-
Pyridylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a reaction vessel, add the aryl halide, pyridylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Assessing the Purity of Synthesized (5-Chloro-2-methoxypyridin-4-YL)boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug development and manufacturing. For novel compounds such as (5-Chloro-2-methoxypyridin-4-YL)boronic acid, a versatile building block in medicinal chemistry, rigorous purity assessment is critical to ensure the reliability of experimental data and the safety of potential drug candidates. This guide provides a comparative overview of key analytical techniques for evaluating the purity of synthesized this compound, complete with illustrative experimental data and detailed protocols.
Introduction to this compound
This compound is a substituted pyridylboronic acid with significant potential in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions. Its purity can be affected by residual starting materials, byproducts from the synthetic route, and degradation products. A primary concern with pyridylboronic acids is their susceptibility to protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.
Key Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment of this compound. The most effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main compound from its impurities. A well-developed HPLC method can provide precise information on the percentage purity and the impurity profile.
Illustrative HPLC Data:
The following table summarizes representative HPLC data for the analysis of a synthesized batch of this compound.
| Compound | Retention Time (min) | Area (%) | Identification |
| This compound | 5.2 | 98.5 | Main Product |
| 5-Chloro-2-methoxypyridine | 7.8 | 0.8 | Starting Material |
| Protodeboronation Product | 4.1 | 0.5 | Impurity |
| Unidentified Impurity | 6.5 | 0.2 | Impurity |
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 10% Acetonitrile
-
2-10 min: 10% to 90% Acetonitrile
-
10-12 min: 90% Acetonitrile
-
12-13 min: 90% to 10% Acetonitrile
-
13-15 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
HPLC Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and purity assessment of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical structure, while ¹¹B NMR can be used to probe the boron center.
Illustrative NMR Data:
The following table presents expected ¹H NMR chemical shifts for this compound and a key potential impurity.
| Compound | Proton | Expected Chemical Shift (ppm) | Multiplicity |
| This compound | Pyridine H | 8.2 | s |
| Pyridine H | 7.5 | s | |
| Methoxy H | 4.0 | s | |
| B(OH)₂ | 5.5 (broad) | s | |
| Protodeboronation Product | Pyridine H | 8.1 | d |
| Pyridine H | 7.0 | d | |
| Pyridine H | 6.8 | dd | |
| Methoxy H | 3.9 | s |
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.
NMR Purity Assessment Logic
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the compound and to identify impurities. When coupled with HPLC (LC-MS), it provides a powerful tool for both separation and identification.
Illustrative Mass Spectrometry Data:
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound | ESI+ | 188.0 | 170.0 ([M+H-H₂O]⁺), 142.0 ([M+H-H₂O-CO]⁺) |
| Protodeboronation Product | ESI+ | 144.0 | 129.0 ([M+H-CH₃]⁺), 111.0 ([M+H-CH₃-H₂O]⁺) |
Experimental Protocol: LC-MS Analysis
-
LC System: As described in the HPLC protocol.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 50-500.
-
Data Analysis: Correlate the peaks in the total ion chromatogram (TIC) with their corresponding mass spectra to identify the components.
Comparison of Purity Assessment Techniques
| Technique | Advantages | Disadvantages | Primary Application |
| HPLC | - Excellent for quantification- High resolution for separating impurities | - Requires method development- Can be destructive | - Purity determination (%)- Impurity profiling |
| NMR | - Provides detailed structural information- Non-destructive | - Lower sensitivity than MS- Can be complex to interpret | - Structural confirmation- Identification of major impurities |
| MS | - High sensitivity- Accurate molecular weight determination | - May not be quantitative without standards- Fragmentation can be complex | - Identification of trace impurities- Molecular weight confirmation |
Conclusion
A comprehensive assessment of the purity of synthesized this compound requires the synergistic use of multiple analytical techniques. HPLC provides the primary quantitative measure of purity, while NMR and MS are essential for structural confirmation and the identification of known and unknown impurities. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently evaluate the quality of their synthesized material, ensuring the integrity and reproducibility of their scientific endeavors.
Safety Operating Guide
Proper Disposal of (5-Chloro-2-methoxypyridin-4-YL)boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of (5-Chloro-2-methoxypyridin-4-YL)boronic acid, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
This compound, as a halogenated organic compound and a boronic acid derivative, must be treated as hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling and disposal activities involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[1] |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic process of segregation, containment, and labeling.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[1] These containers must be chemically compatible with the waste.[3]
-
Halogenated Waste Stream: As this compound is a chlorinated compound, all waste containing it should be designated as halogenated organic waste.[4] This is crucial as the disposal costs and methods for halogenated and non-halogenated waste streams often differ.[5]
-
Solid Waste: This includes contaminated items such as gloves, bench paper, weighing boats, and any contaminated lab consumables. These should be collected in a designated, lined, and sealable solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound, as well as rinsates from cleaning contaminated glassware, should be collected in a designated liquid hazardous waste container. Do not mix with non-halogenated solvent waste.[5][6]
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled.[7] The label should include:
3. Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residue. This rinsate must be collected as liquid halogenated hazardous waste.
-
Secondary Decontamination: A basic wash can help in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this decontamination process must also be collected as liquid hazardous waste.[1]
-
Final Rinse: A final rinse with water should be performed, and this rinse water should also be collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
4. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal as solid hazardous waste.[9]
-
Decontaminate the spill area following the glassware decontamination procedure.
5. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated and properly ventilated satellite accumulation area (SAA) within the laboratory.[7][8]
-
Ensure that incompatible wastes are segregated.[3] For instance, acids should not be stored in steel containers.[7]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[1] This typically involves contacting your institution's Environmental Health and Safety (EHS) department to arrange for collection by a licensed waste disposal company.[10]
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. danielshealth.com [danielshealth.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. fishersci.com [fishersci.com]
- 10. afgsci.com [afgsci.com]
Essential Safety and Operational Guide for Handling (5-Chloro-2-methoxypyridin-4-YL)boronic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with (5-Chloro-2-methoxypyridin-4-YL)boronic acid. The following procedures for handling, storage, and disposal are based on established safety protocols for boronic acid derivatives.
Disclaimer: Specific safety data for this compound is limited. This guide is based on information for structurally similar compounds and general principles for handling boronic acids. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling this compound.[1][2]
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be an irritant.
-
GHS Hazard Statements (Anticipated):
-
GHS Pictogram (Anticipated): Exclamation mark (GHS07)[2]
-
Signal Word (Anticipated): Warning[2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields. A full-face shield is recommended if there is a risk of splashing.[3][4][5] | To protect eyes from dust particles and splashes, preventing serious eye irritation.[6][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3][4] | To prevent skin contact and potential irritation.[6][4] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4] | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when handling large quantities or if dust is generated.[6][4][5] | To prevent respiratory tract irritation.[6][4] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to minimize risks.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]
2. Handling Procedures:
-
Avoid the formation and inhalation of dust.[3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[6][4]
-
Do not eat, drink, or smoke in the laboratory.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8][7]
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2][5][9]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2][5][9]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][5][9]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical aid.[2][5][9]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste, including contaminated PPE and empty containers, must be considered hazardous waste.[6] Collect waste in a designated, labeled, and sealed container.[6][10] Do not pour waste down the drain unless explicitly permitted by local regulations.[10]
-
Disposal Method: Arrange for disposal as special waste through a licensed disposal company, in consultation with local waste disposal authorities and in accordance with national and regional regulations.
-
Spill Management: In the event of a spill, evacuate the area and ensure it is well-ventilated.[6] For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, avoiding dust generation.[6] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6][11]
Experimental Protocol: General Laboratory Handling
This protocol outlines a general procedure for handling this compound in a laboratory setting.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[4]
-
-
Handling the Compound:
-
Post-Handling:
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. laballey.com [laballey.com]
- 11. sciencing.com [sciencing.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
